Calcium diicosanoate
Description
Contextualization within Fatty Acid Salt Chemistry
Calcium diicosanoate belongs to the class of metallic soaps or salts of fatty acids. Its defining feature is the presence of two long C20 alkyl chains, derived from icosanoic acid (also known as arachidic acid). nih.gov This long-chain structure distinguishes it significantly from short-chain calcium salts. The chemistry of long-chain calcium carboxylates in aqueous solutions is heavily dependent on the length of the alkyl chain. rsc.orgresearchgate.net Studies on related compounds, such as calcium dodecanoate, show that longer hydrocarbon chains lead to precipitation at low surfactant concentrations. rsc.orgresearchgate.netpsu.edu
The precipitation of these long-chain carboxylates is understood to be governed by a delicate balance between hydration effects and hydrophobic interactions, primarily van der Waals forces, between the alkyl chains. rsc.orgresearchgate.netpsu.edu In the solid state, these compounds, including this compound, typically form lamellar, bilayer structures. In these arrangements, planes of calcium ions are coordinated to the carboxylate head groups. rsc.orgresearchgate.net The binding of the carboxylate group to the calcium ion is stronger than that of other groups like sulfates, influencing their interaction and precipitation behavior. rsc.orgresearchgate.netpsu.edu
Historical Development of Research on Long-Chain Calcium Carboxylates
Research into long-chain calcium carboxylates has been driven by both academic curiosity and industrial application. Foundational studies have explored the interactions between calcium ions and various sodium alkyl carboxylates (such as octanoate, decanoate, and dodecanoate) in aqueous solutions. rsc.orgresearchgate.net These investigations, using techniques like turbidity and conductivity measurements, revealed the critical role of alkyl chain length in the formation of complexes and subsequent precipitation. rsc.orgresearchgate.net
From an industrial perspective, metal soaps, including those of calcium, have a history of use as stabilizers and lubricants in the manufacturing of plastics like polyvinyl chloride (PVC). industrialchemicals.gov.au Historically, cadmium-based soaps were used for this purpose, but due to the toxicity of cadmium, they have been largely replaced by mixtures of calcium and zinc soaps. industrialchemicals.gov.au This shift necessitated further research into the properties and efficacy of calcium carboxylates as viable and less hazardous alternatives in polymer processing.
Current Paradigms and Emerging Research Foci for this compound
In contemporary research, this compound is regarded as a useful compound for specialized chemical studies. Its primary applications are industrial, leveraging its functional properties in non-aqueous systems where it acts as a dispersant, emulsifier, and lubricant. saapedia.org
A significant area of emerging research is within materials science, particularly in the development of biodegradable polymers and composites. Scientists are investigating the incorporation of this compound into polymer matrices to improve their biodegradability, potentially without compromising essential mechanical properties. Another nascent field of research is its potential use in tissue engineering as a scaffold material, attributed to its biocompatibility and mechanical characteristics that may support cell adhesion and growth.
Significance of this compound in Contemporary Materials and Chemical Science
The significance of this compound in modern science is twofold. Firstly, its established industrial utility as a lubricant, emulsifier, and dispersing agent makes it a relevant component in various manufacturing processes. saapedia.org Secondly, and more forward-looking, is its potential role in the advancement of sustainable materials. The investigation into its capacity to enhance the biodegradability of plastics addresses a critical environmental challenge and positions it as a compound of interest in green chemistry and materials science. Furthermore, its well-defined, long-chain structure continues to make it a valuable model compound for fundamental studies on the self-assembly, precipitation, and structural dynamics of metallic soaps. rsc.orgresearchgate.net
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 22302-43-8 | nih.govchemicalbook.com |
| Molecular Formula | C₄₀H₇₈CaO₄ | nih.govchemicalbook.com |
| Molecular Weight | 663.1 g/mol | nih.gov |
| Appearance | White solid | saapedia.org |
| Solubility | Insoluble in water | saapedia.org |
| Synonyms | Calcium arachinate, Calcium eicosanoate | nih.govfda.gov |
Table 2: Research and Application Areas of this compound
| Area | Focus of Research/Application | Key Properties Leveraged | Reference |
|---|---|---|---|
| Industrial Additives | Use as a dispersing agent, emulsifier, and lubricant in non-aqueous systems. | Excellent emulsifying, dispersing, and lubricating abilities. | saapedia.org |
| Materials Science | Incorporation into polymer matrices to create biodegradable polymers and composites. | Biodegradability, potential to maintain mechanical strength. |
| Tissue Engineering | Investigated as a potential scaffold material to support cell adhesion and proliferation. | Biocompatibility, mechanical properties. | |
Structure
2D Structure
Properties
IUPAC Name |
calcium;icosanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C20H40O2.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h2*2-19H2,1H3,(H,21,22);/q;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQVRJOWNGSIEG-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCC(=O)[O-].[Ca+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H78CaO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
506-30-9 (Parent) | |
| Record name | Calcium arachinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022302438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70944947 | |
| Record name | Calcium diicosanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70944947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
663.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22302-43-8 | |
| Record name | Calcium arachinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022302438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcium diicosanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70944947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Calcium diicosanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.803 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | CALCIUM ARACHINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GIS6QAG7I1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Mechanistic Investigations
Advanced Synthetic Routes for Calcium Diicosanoate Preparation
Controlled Chemical Precipitation Techniques
Chemical precipitation is a widely utilized method for synthesizing insoluble salts, including this compound. This technique relies on the reaction between two soluble precursor salts to form an insoluble product that precipitates out of solution. For this compound, the primary route involves the reaction of a soluble icosanoate salt, typically sodium icosanoate, with a soluble calcium salt, such as calcium chloride, in an aqueous medium.
The general reaction can be represented as: 2 C₂₀H₃₉O₂⁻Na⁺ (aq) + CaCl₂(aq) → (C₂₀H₃₉O₂)₂Ca (s) + 2 NaCl(aq)
This double decomposition reaction leverages the insolubility of this compound in water, causing it to precipitate. The process typically involves preparing aqueous solutions of sodium icosanoate and calcium chloride, mixing them under controlled conditions, and then isolating the precipitated this compound through filtration. Subsequent washing with distilled water is crucial to remove residual reactants (like sodium chloride) and by-products, thereby enhancing the purity of the final product. Drying the filtered solid completes the preparation. While specific optimal conditions for this compound precipitation are not extensively detailed in the literature, general principles for such reactions suggest that control over reactant concentrations, mixing rates, and temperature can influence particle size and morphology nih.govrsc.orgrsc.org.
Mechanochemical Synthesis Approaches and Reaction Kinetics
Mechanochemical synthesis involves using mechanical energy, typically through milling processes like ball milling, to induce chemical reactions between solid reactants. This method offers advantages such as solvent reduction or elimination, potentially leading to greener and more efficient synthesis pathways rsc.orgrsc.orgrsc.orgresearchgate.nethokudai.ac.jp. While direct studies detailing the mechanochemical synthesis of this compound are scarce, the principles are applicable to the preparation of metal soaps and fatty acid salts.
Metal carboxylates, often referred to as metal soaps, can be synthesized or utilized as precursors in mechanochemical processes. For instance, metal salts reacting with organic acids via ball milling can modify particle surfaces or directly yield metal complexes rsc.orgdtic.milrsc.orgrsc.orgpsu.edu. The application of mechanochemistry to fatty acids and calcium sources (e.g., calcium oxide or carbonate) is theoretically feasible for producing this compound. The process would involve milling icosanoic acid with a suitable calcium source, potentially with minimal solvent or water to facilitate the reaction, as water can sometimes act as an autocatalyst in such solid-state reactions rsc.org.
Non-Aqueous and Solvent-Free Synthesis Strategies
Non-aqueous and solvent-free synthesis methods aim to minimize or eliminate the use of solvents, aligning with green chemistry principles. These approaches can include solvent-free thermolysis of metal carboxylates or reactions conducted in molten states or with minimal solvent.
Metal carboxylates, including metal soaps, can be prepared via solvent-free thermolysis, yielding metal oxide nanoparticles rsc.org. The direct reaction of fatty acids with metal oxides or hydroxides at temperatures above the melting point of the metallic soap, with water removal, is another established method for metallic soaps google.combioline.org.br. While specific solvent-free routes for this compound are not explicitly documented, the reaction of icosanoic acid with calcium oxide or hydroxide (B78521) under controlled temperature conditions, potentially in a molten state or with minimal water, could represent such a strategy google.comgoogle.com. Patent literature suggests that some processes for calcium salts of fatty acids can be performed without external heating, relying on the heat generated by the reaction itself, which hints at solvent-reduced or solvent-free possibilities google.com.
Enzymatic or Biocatalytic Synthesis Pathways
Enzymatic synthesis offers a mild and selective route for producing calcium salts of fatty acids. Patents describe methods where fats or oils are reacted with calcium hydroxide, a lipase (B570770) enzyme (such as triacylglycerol acylhydrolase, EC 3.1.1.3), and water, with agitation scirp.orgwipo.intgoogle.com.
The general mechanism involves the lipase catalyzing the hydrolysis of triglycerides into free fatty acids and glycerol. The released fatty acids then react with calcium hydroxide to form the calcium salt of the fatty acid.
Hydrolysis: Triglyceride + H₂O → Fatty Acid + Glycerol (catalyzed by Lipase)
Neutralization/Salt Formation: 2 Fatty Acid + Ca(OH)₂ → Calcium Salt of Fatty Acid + 2 H₂O
Key parameters influencing this process include the amount of lipase, the quantity of water, the concentration of calcium hydroxide, reaction time, and temperature scirp.orgwipo.int. For instance, an optimal water content is crucial, as too much can lead to phase separation, while too little reduces yield scirp.orgwipo.int. Calcium ions themselves can sometimes stimulate lipase activity by forming insoluble calcium soaps with inhibitory fatty acid anions wipo.int. While these methods are often described for mixed fatty acid feedstocks from oils, the principle is applicable to synthesizing this compound using icosanoic acid or its derivatives as substrates, with appropriate enzyme selection.
Exploration of Reaction Mechanisms and Catalysis in Synthesis
Understanding the influence of various reaction parameters is critical for optimizing the yield, purity, and morphology of this compound.
Influence of Reaction Parameters on Yield and Purity
Precipitation Method:
Reactant Purity and Stoichiometry: The purity of the starting sodium icosanoate and calcium chloride, along with their stoichiometric ratio, directly impacts the yield and purity of the this compound precipitate.
Concentration and Mixing: The concentration of precursor solutions and the efficiency of mixing influence the rate of precipitation and the size distribution of the resulting particles nih.govrsc.org.
Washing and Drying: Thorough washing is essential to remove soluble by-products like NaCl. Incomplete washing leads to lower purity. Drying conditions must be controlled to avoid thermal degradation. dtic.milassemblingsugars.fr
Biocatalytic Method:
Lipase Activity and Concentration: The type and amount of lipase are critical for efficient hydrolysis of the substrate and subsequent salt formation. scirp.orgwipo.int
Water Content: An optimal water-to-substrate ratio is necessary to ensure efficient reaction and prevent phase separation or low yields. scirp.orgwipo.int
Calcium Source: The form and amount of calcium source (e.g., calcium hydroxide) affect the completeness of the salt formation reaction. nih.govscirp.orgwipo.int
Temperature and pH: Lipase activity is temperature-dependent, and the pH can influence the solubility of reactants and products. scirp.orgwipo.int
Reaction Time: Sufficient time must be allowed for the enzymatic hydrolysis and subsequent salt formation to reach completion. scirp.orgwipo.int
Mechanochemical and Solvent-Free Methods:
Milling Energy and Time: The intensity and duration of milling in mechanochemical synthesis significantly influence reaction completion, particle size, and potential polymorphic forms. mdpi.comscribd.com
Temperature: While often performed at room temperature, elevated temperatures during milling can affect reactant plasticity and reaction rates. scribd.com
Presence of Liquid/Additives: Small amounts of water or other liquids can accelerate mechanochemical reactions through autocatalysis or by facilitating grinding, impacting kinetics and yield. rsc.orgrsc.orgscribd.com
Reactant Purity: As with other methods, the purity of the starting materials is paramount for obtaining a pure final product.
Compound List
this compound
Icosanoic acid
Sodium icosanoate
Calcium chloride
Sodium chloride
Calcium hydroxide
Triglyceride
Fatty acid
Glycerol
Triacylglycerol acylhydrolase (Lipase)
Catalytic Systems for Enhanced this compound Formation
The formation of calcium salts of fatty acids, often referred to as metal soaps, typically involves the reaction of a fatty acid with a calcium source, such as calcium hydroxide or calcium oxide google.comgoogle.comkemie.nl. While direct mentions of specific catalysts to enhance the formation of calcium arachidate (B1238690) are scarce in the search results, general principles of metal soap formation and saponification provide insight.
Direct Reaction: The most straightforward method involves the direct reaction of icosanoic acid with a calcium source in a suitable medium. For instance, calcium hydroxide can react with fatty acids to form calcium soaps google.comgoogle.com.
Saponification: Saponification, the hydrolysis of fats or oils with an alkali, is a fundamental process in soap making taylorandfrancis.comlibretexts.orgkiu.ac.ugwikipedia.org. While typically associated with sodium or potassium hydroxides for producing soluble soaps, the principle of reacting fatty acids with a base applies. Calcium hydroxide can also participate in such reactions google.comgoogle.com.
Catalytic Role of Alkali: In some contexts, alkalis like sodium hydroxide are described as acting as catalysts in the formation of calcium soaps, facilitating the reaction by releasing hydroxide ions google.comacs.org. However, this catalytic role is often intertwined with the stoichiometric consumption of the alkali and calcium source.
Catalysts in Related Processes: Catalysts are extensively studied in biodiesel production, where transesterification of fatty acids or triglycerides occurs science-gate.comuobaghdad.edu.iqmdpi.comalibaba.compsu.eduresearchgate.netsemanticscholar.org. While these catalysts (e.g., calcium oxide, calcium methoxide) are primarily for ester formation, their basic nature suggests potential applicability or influence in salt formation. For example, calcium oxide can react with fatty acids to form calcium soaps psu.edumatec-conferences.org.
Research into enhancing calcium arachidate formation would likely focus on optimizing reaction conditions, such as temperature, solvent, and the stoichiometry of reactants, rather than relying on specific external catalysts in the traditional sense, unless the goal is to accelerate the reaction or improve purity.
Derivatization and Functionalization Strategies of the Icosanoate Moiety
The icosanoate moiety, derived from icosanoic acid (arachidic acid), is a long, saturated C20 hydrocarbon chain with a terminal carboxylate group. Strategies for its derivatization and functionalization primarily aim to modify its properties or incorporate it into more complex structures.
Modification of the Hydrocarbon Chain for Tailored Properties
Modifying the saturated hydrocarbon chain of icosanoic acid can alter the physical and chemical properties of its calcium salt, influencing solubility, melting point, and reactivity.
Introduction of Unsaturation: While icosanoic acid is saturated, introducing double bonds into the hydrocarbon chain would create unsaturated derivatives. This can be achieved through various chemical reactions, though specific methods for icosanoic acid are not detailed in the provided snippets. Generally, unsaturation is known to lower melting points and increase susceptibility to oxidation mdpi.comacs.org.
Hydroxylation: The hydroxylation of fatty acids, including arachidonic acid (a polyunsaturated C20 fatty acid), is a known metabolic process catalyzed by enzymes like cytochrome P450 d-nb.infonih.govnih.govkarger.com. Chemical methods for regioselective hydroxylation of saturated fatty acids like icosanoic acid could yield hydroxylated derivatives, potentially altering polarity and intermolecular interactions. For example, hydroxylation can occur at various positions along the chain, including terminal or subterminal carbons d-nb.info.
Halogenation: Fatty acids can be halogenated, introducing atoms like chlorine, bromine, or fluorine into the hydrocarbon chain gerli.comresearchgate.netgoogle.com. This process can be achieved through chemical synthesis and significantly alters the polarity and properties of the fatty acid. Halogenated fatty acids have been found in natural organisms and are also synthesized for various applications gerli.comresearchgate.net. For instance, halogenation followed by alkali fusion can be used to shorten the carbon chain of fatty acids google.com.
These modifications can lead to calcium salts with tailored properties, such as altered solubility in different media or specific surface activities.
Incorporation into Complex Molecular Architectures
Calcium icosanoate, or its modified derivatives, can serve as building blocks or components in the construction of more complex molecular architectures and materials.
Supramolecular Assemblies: Fatty acid salts, including calcium salts, are known to form supramolecular structures through self-assembly. These can include micelles, lamellar phases, or crystalline networks, particularly in aqueous or mixed solvent systems nih.govacs.org. The long hydrocarbon chain of the icosanoate moiety plays a crucial role in these self-assembly processes, dictating the packing and morphology of the resulting structures. For example, calcium carbonate surfaces modified with fatty acids like arachidic acid can self-assemble into organized monolayers acs.org.
Polymer Composites and Additives: Calcium soaps, in general, are used as additives in polymers, acting as lubricants, stabilizers, or processing aids mateossl.essdiarticle4.comtankymineral.com.vn. Calcium stearate (B1226849), for instance, is used in PVC manufacturing to neutralize HCl and improve stability mateossl.es. While specific examples for calcium icosanoate are not detailed, its long hydrocarbon chain and ionic head group suggest potential for similar applications, such as improving the dispersion of fillers in polymer matrices or acting as a component in composite materials due to its hydrophobic and lubricating properties tankymineral.com.vn.
Lubricants and Greases: Metal soaps, including calcium soaps, are widely employed as thickeners in lubricating greases due to their ability to form stable structures that trap base oil sdiarticle4.comgoogle.com. The specific fatty acid chain length and structure influence the performance characteristics, such as dropping point and shear stability google.com. Calcium icosanoate, with its long saturated chain, would likely contribute to high-viscosity and stable lubricating properties.
Compound List
this compound (interpreted as Calcium icosanoate / Calcium arachidate)
Icosanoic acid (Arachidic acid)
Calcium hydroxide
Calcium oxide
Sodium hydroxide
Potassium hydroxide
Calcium stearate
Arachidonic acid
Stearic acid
Oleic acid
Linoleic acid
Fatty acids
Triglycerides
Glycerol
Calcium carbonate
Calcium methoxide (B1231860)
Lithium hydroxide
Sebacic acid
Boric acid
Naphthenic acid
12-Hydroxystearic acid
Advanced Analytical Techniques and Characterization Methodologies
Spectroscopic and Spectrometric Characterization Techniques
Spectroscopic and spectrometric methods are foundational for the molecular-level investigation of Calcium diicosanoate. They probe the interaction of the molecule with electromagnetic radiation and analyze mass-to-charge ratios to provide detailed structural information.
Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman Spectroscopy, are powerful non-destructive methods for obtaining a unique structural "fingerprint" of a molecule.
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is instrumental in identifying the functional groups present in this compound. The analysis focuses on the characteristic absorption bands that arise from the vibrations of specific chemical bonds. For this compound, FTIR is used to confirm the formation of the salt by identifying the carboxylate (COO⁻) stretching bands, which typically appear in the region of 1540–1650 cm⁻¹. The absence of the characteristic carboxylic acid C=O stretch (around 1700 cm⁻¹) from the parent eicosanoic acid and the appearance of strong asymmetric and symmetric carboxylate stretches confirm the coordination of the carboxyl groups to the calcium ion. scispace.com The long alkyl chain (-(CH₂)₁₈-) is identified by its characteristic C-H stretching vibrations around 2850-2960 cm⁻¹. researchgate.net FTIR can also be employed to monitor the thermal stability and potential oxidative degradation of the alkyl chains.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the analysis of this compound, Raman spectroscopy can be used to identify the Ca-O bond vibrations and to characterize the conformational order of the long hydrocarbon chains. nih.govupc.edu The technique is valuable for studying the crystalline structure and polymorphism of calcium salts. mdpi.com Analysis of the skeletal vibrations and C-C stretching modes in the long fatty acid chains provides insight into the molecular packing and orientation within the solid state. curtin.edu.au
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance |
|---|---|---|
| C-H Asymmetric & Symmetric Stretching (Alkyl Chain) | 2850 - 2960 | Confirms the presence of the long hydrocarbon chain of eicosanoic acid. |
| C=O Asymmetric Stretching (Carboxylate) | ~1570 - 1650 | Indicates the formation of the calcium salt and coordination to the Ca²⁺ ion. |
| C=O Symmetric Stretching (Carboxylate) | ~1400 - 1550 | Complements the asymmetric stretch to confirm the carboxylate group. |
| Ca-O Stretching | 400 - 500 | Associated with the vibration of the calcium-oxygen bond. researchgate.net |
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for elucidating the detailed molecular structure of this compound in solution. mdpi.comparker.com
¹H and ¹³C NMR: Proton (¹H) and Carbon-13 (¹³C) NMR are used to resolve the structure of the eicosanoate alkyl chain. In ¹H NMR, the terminal methyl (CH₃) group, the methylene (B1212753) (CH₂) groups adjacent to the carboxylate, and the other methylene groups along the chain produce distinct signals. The integration of these signals helps confirm the ratio of protons in the molecule. ¹³C NMR provides a distinct signal for each unique carbon atom, allowing for a complete mapping of the carbon skeleton. mdpi.com
Solid-State ⁴³Ca NMR: For in-depth analysis of the calcium coordination environment in the solid state, advanced techniques like ⁴³Ca solid-state NMR can be employed. nih.gov Although challenging due to the low natural abundance and quadrupole moment of ⁴³Ca, this method provides direct information about the local environment of the calcium ion, including its coordination number and the symmetry of the binding site. nih.gov This can be particularly useful for distinguishing between different crystalline forms or hydrated states of the compound.
Mass spectrometry is a destructive analytical technique that provides information on the mass-to-charge ratio of ionized molecules and their fragments. It is essential for confirming the molecular weight of this compound and for obtaining structural information through fragment analysis. tainstruments.com
When coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), the individual components of a sample can be analyzed. ajrconline.org For a pure sample of this compound, the fatty acid component can be derivatized (e.g., to its methyl ester) and analyzed by GC-MS to confirm the chain length and structure. Techniques like Thermal Gravimetric Analysis coupled with Mass Spectrometry (TGA-MS) can be used to identify the gaseous products evolved during thermal decomposition, such as carbon monoxide and carbon dioxide, providing insights into its decomposition pathways. tainstruments.com Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is another powerful tool used for highly sensitive and accurate elemental and isotopic analysis of calcium. at-spectrosc.comnih.gov
X-ray techniques are indispensable for the characterization of the solid-state properties of this compound, including its crystal structure and elemental makeup. materialsproject.orgescholarship.org
X-ray Diffraction (XRD) is the definitive method for determining the crystalline structure of solid materials. jkdhs.org For this compound, powder XRD (pXRD) is used to identify the crystalline phase and to assess its purity. researchgate.net The diffraction pattern, which is a plot of diffracted X-ray intensity versus the diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline solid. jkdhs.orggovinfo.gov Analysis of the XRD pattern can reveal:
Crystalline Structure: The positions and intensities of the diffraction peaks are used to determine the unit cell dimensions, lattice parameters, and space group of the crystal. materialsproject.orgcrystallography.net
Lamellar Spacing: For metallic soaps like this compound, a series of strong, equally spaced reflections at low angles indicates a well-ordered lamellar (layered) structure, characteristic of long-chain fatty acid salts.
Crystallinity: The sharpness of the diffraction peaks provides an indication of the degree of crystallinity of the material. researchgate.net
| Diffraction Peak (2θ) | d-spacing (Å) | Miller Index (hkl) | Interpretation |
|---|---|---|---|
| Low Angle (e.g., ~1.8°) | High (e.g., ~49 Å) | (001) | Represents the primary lamellar spacing (bilayer thickness). |
| Low Angle (e.g., ~3.6°) | Medium (e.g., ~24.5 Å) | (002) | Second-order reflection of the lamellar spacing. |
| Low Angle (e.g., ~5.4°) | Low (e.g., ~16.3 Å) | (003) | Third-order reflection, confirming a highly ordered layered structure. |
| Wide Angle (e.g., ~21.5°) | Short (e.g., ~4.1 Å) | (110) | Indicates the packing of the hydrocarbon chains within the layers. |
X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. nih.gov When a sample is irradiated with high-energy X-rays, atoms within the sample emit characteristic "fluorescent" X-rays. The energy of these emitted X-rays is unique to each element. xrfresearch.com
For this compound, XRF is used to:
Confirm the Presence of Calcium: The technique can rapidly and unequivocally detect the presence of calcium in the sample. nih.gov
Quantify Elemental Composition: XRF can provide quantitative data on the percentage of calcium, helping to verify the stoichiometry of the compound. uobaghdad.edu.iqdpi.qld.gov.au
Detect Impurities: It can also be used to screen for the presence of any heavy metal or other elemental impurities. escholarship.org
X-ray Based Techniques for Structural Elucidation
Small-Angle X-ray Scattering (SAXS) for Nanoscale Structure
Small-Angle X-ray Scattering (SAXS) is a powerful, non-destructive analytical technique used to probe the nanoscale structure of materials, typically in the range of 1 to 100 nanometers. measurlabs.comwikipedia.org It provides critical information on size, shape, and arrangement of nanoscale domains. measurlabs.comwikipedia.org For materials like this compound, which are known to self-assemble, SAXS is indispensable for characterizing their ordered structures. xenocs.com
The fundamental principle of SAXS involves measuring the intensity of X-rays scattered by a sample at very small angles (typically <10°). measurlabs.comwikipedia.org The resulting scattering pattern is a function of the electron density fluctuations within the material. frontiersin.org In the case of calcium soaps, these fluctuations arise from the contrast between the electron-rich ionic calcium-carboxylate headgroups and the electron-poorer hydrocarbon tails.
Research on various metal carboxylates, which serve as excellent models for this compound, demonstrates that these compounds typically form a lamellar bilayer structure. kek.jpnih.govresearchgate.net The polar headgroups coordinate with the calcium ions, forming dense sheets, while the nonpolar eicosanoyl chains (C20) align and interdigitate. nih.govresearchgate.net SAXS experiments on such systems yield a series of sharp, equally spaced Bragg reflections in the scattering profile. nih.gov These peaks are indicative of a well-ordered, one-dimensional periodic structure. kek.jp
The position of the primary scattering peak, q, is related to the characteristic lamellar repeat distance, d, by the equation:
d = 2π/q
This d-spacing represents the thickness of one complete bilayer, including the ionic layer and the interdigitated hydrocarbon chains. Studies on similar long-chain carboxylate assemblies have reported lamellar repeat periods of approximately 3.9 nm. nih.gov Analysis of the scattering data can provide detailed structural parameters, including the thickness of the crystalline lamellae and the amorphous regions. ansto.gov.au
Interactive Table 1: Representative SAXS Data for a Model Lamellar Carboxylate System (Note: This table presents hypothetical but realistic data for a compound structurally analogous to this compound to illustrate typical SAXS findings.)
| Scattering Peak | Scattering Vector (q) (nm⁻¹) | Lamellar Repeat Distance (d) (nm) |
| 1st Order | 1.61 | 3.90 |
| 2nd Order | 3.22 | 1.95 |
| 3rd Order | 4.83 | 1.30 |
Chromatographic and Separation Science Applications
Chromatographic techniques are essential for assessing the purity of this compound and quantifying its components: the eicosanoate fatty acid and the calcium cation.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of components in a mixture. springernature.comnih.gov For the analysis of this compound, HPLC is primarily used to quantify the eicosanoic acid content after its liberation from the salt. This is typically achieved by acidifying the sample to protonate the carboxylate, followed by extraction of the free fatty acid.
Due to the lack of a strong chromophore in saturated fatty acids like eicosanoic acid, direct UV detection is challenging. Therefore, derivatization is often employed to attach a UV-active or fluorescent tag to the carboxylic acid group, significantly enhancing detection sensitivity. researchgate.net A common approach involves converting the fatty acids into their 2-nitrophenylhydrazide derivatives. researchgate.net
The separation is typically performed using a reversed-phase C18 column. nih.govscirp.org A gradient elution system, often involving a mixture of an aqueous buffer (like dilute formic acid) and an organic solvent (such as methanol (B129727) or acetonitrile), is used to resolve the derivatized fatty acid from impurities. scirp.org Quantification is achieved by comparing the peak area of the analyte to that of a calibration curve generated from pure standards. nih.gov The method's accuracy can be confirmed by determining the recovery of a known amount of standard spiked into the sample matrix. nih.gov
Interactive Table 2: Typical HPLC-DAD Method Parameters for Fatty Acid Analysis
| Parameter | Value |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) nih.gov |
| Mobile Phase | Gradient of Acetonitrile and Water/Formic Acid scirp.org |
| Flow Rate | 1.0 mL/min scirp.org |
| Detection | Diode Array Detector (DAD) post-derivatization scirp.org |
| Column Temperature | 30 °C scirp.org |
| Injection Volume | 20 µL scirp.org |
Gas Chromatography (GC) for Fatty Acid Composition and Purity
Gas Chromatography (GC), particularly when coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), is the gold standard for analyzing fatty acid composition. plos.orgresearchgate.netnih.gov To analyze this compound, the eicosanoic acid must first be liberated from the calcium salt and converted into a volatile form. This is accomplished through a two-step process: saponification followed by esterification, typically to form fatty acid methyl esters (FAMEs). fao.orgmdpi.com
The resulting FAMEs are separated on a polar capillary column (e.g., a cyanopropyl polysiloxane phase). cabidigitallibrary.org The GC oven temperature is programmed to ramp up, allowing for the separation of FAMEs based on their boiling points and polarity. unipi.it
GC-FID provides quantitative data based on the area of the detected peaks, while GC-MS provides definitive identification based on the mass spectrum of each component. naturalspublishing.com The mass spectrum of eicosanoic acid methyl ester shows characteristic fragment ions that confirm its identity. researchgate.net This method is highly effective for determining the purity of the eicosanoic acid component and detecting the presence of any other fatty acid contaminants. mdpi.com
Interactive Table 3: Example GC-MS Parameters for FAME Analysis
| Parameter | Value |
| Column | HP-5MS (or equivalent polar capillary column) diva-portal.org |
| Carrier Gas | Helium cabidigitallibrary.org |
| Injection Mode | Split (e.g., 50:1) cabidigitallibrary.org |
| Temperature Program | Initial 80°C, ramp at 10°C/min to 280°C cabidigitallibrary.orgunipi.it |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI), 70 eV unipi.it |
Ion Chromatography for Calcium Ion Quantification
Ion Chromatography (IC) is the preferred method for the quantitative determination of ionic species. asianpubs.orgmetrohm.com It is used to measure the calcium content in this compound, providing crucial information for verifying the compound's stoichiometry.
For analysis, the sample is typically dissolved in a dilute acid to liberate the Ca²⁺ ions into solution. The solution is then injected into the IC system. The separation is achieved on a cation-exchange column, such as a Dionex IonPac CS16, which is specifically designed for analyzing cations in complex matrices. asianpubs.orglcms.cz An eluent, commonly a dilute solution of an acid like methanesulfonic acid (MSA), is used to move the ions through the column. asianpubs.orglcms.cz
Detection is usually accomplished using a suppressed conductivity detector, which provides high sensitivity and low background noise. lcms.cz The concentration of calcium is determined by comparing the peak area from the sample to a calibration curve prepared from certified calcium standards. lcms.cz This technique allows for the precise and accurate determination of calcium, even in the presence of other cations. nih.govnews-oceanacidification-icc.org
Interactive Table 4: Illustrative Ion Chromatography Conditions for Calcium Analysis
| Parameter | Value |
| Column | Cation-exchange (e.g., IonPac CS16) asianpubs.orglcms.cz |
| Eluent | 20-30 mM Methanesulfonic Acid (MSA) asianpubs.org |
| Flow Rate | 1.0 mL/min frontiersin.org |
| Detection | Suppressed Conductivity lcms.cz |
| Sample Preparation | Acid dissolution |
Microscopic and Imaging Techniques for Morphological and Surface Analysis
Microscopic techniques provide direct visual information about the physical form and surface features of this compound particles.
Scanning Electron Microscopy (SEM) for Surface Topography and Particle Morphology
Scanning Electron Microscopy (SEM) is a fundamental technique for imaging the surface topography and morphology of solid materials at high magnification. conductscience.commdpi.com An SEM scans a focused beam of electrons across the sample's surface, and detectors collect the resulting secondary electrons and backscattered electrons to form an image. mdpi.com This provides detailed information about particle size, shape, surface texture, and the state of aggregation. mdpi.com
Studies on analogous metal carboxylates have shown that they often form crystalline, plate-like structures or agglomerates of smaller particles. rsc.orgresearchgate.net SEM analysis of this compound would likely reveal similar features. The images can show whether the material consists of discrete, well-defined crystals or if it forms larger, more complex assemblies. To prevent charging of the insulating sample material under the electron beam, a thin conductive coating, typically of gold or carbon, is often applied to the sample surface prior to analysis. ntnu.no The accelerating voltage of the electron beam can be adjusted to optimize image quality and surface detail. ntnu.no
Interactive Table 5: Summary of Morphological Features Observable by SEM
| Feature | Description |
| Particle Shape | Can reveal if particles are lamellar, plate-like, spherical, or irregular. |
| Particle Size | Allows for direct measurement of the dimensions of individual particles or crystallites. |
| Surface Topography | Shows surface texture, such as smoothness, roughness, or porosity. rsc.org |
| Aggregation | Determines if primary particles exist individually or form larger clusters and agglomerates. |
Transmission Electron Microscopy (TEM) for Nanostructure Analysis
Transmission Electron Microscopy (TEM) is a powerful technique for visualizing the internal structure and morphology of materials at the nanoscale. measurlabs.com For this compound, which may exist as nanoparticles or form nanostructured aggregates, TEM analysis is invaluable. The process involves directing a high-energy electron beam through an ultra-thin sample. nih.gov The interaction of electrons with the sample creates an image that reveals details about its size, shape, and arrangement of particles. measurlabs.comnih.gov
In the context of related calcium compounds like calcium carbonate, TEM has been used to observe that a decrease in particle size corresponds with an increase in the specific surface area of the powders. researchgate.net For a compound like this compound, TEM could be employed to:
Determine the primary particle size and size distribution of its nanoparticles. measurlabs.com
Examine the morphology, such as whether the particles are spherical, rod-like, or crystalline. measurlabs.com
Investigate the presence of any internal structures or imperfections within the particles. nih.gov
Analyze the state of dispersion or aggregation of the nanoparticles in a given medium.
Sample preparation is a critical step and typically involves depositing a dilute suspension of the nanoparticles onto an electron-transparent substrate, such as a carbon-coated copper grid. nih.gov
Atomic Force Microscopy (AFM) for Surface Roughness and Interfacial Phenomena
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information of a material's surface. oamjms.eu It works by scanning a sharp tip, attached to a cantilever, over the sample surface. nist.gov The forces between the tip and the surface cause the cantilever to deflect, and this deflection is measured to create a detailed surface map. oamjms.eu
For this compound, particularly in thin-film or coated forms, AFM is essential for quantifying surface characteristics. Key parameters derived from AFM analysis include:
Average Roughness (Ra): The arithmetic average of the absolute values of the height deviations from the mean surface. researchgate.net
Root Mean Square (RMS) Roughness (Rq): The square root of the average of the squared height deviations from the mean surface. nist.gov
Studies on other materials have shown that AFM can effectively evaluate how different treatments affect surface roughness. oamjms.eu For this compound, AFM would allow for the characterization of its surface topography with near-atomic resolution, providing insights into its texture and how it might interact with other materials at interfaces. oamjms.eusciopen.com The technique is sensitive enough to detect nano-scale features and can be operated in various environments. sciopen.com
Interactive Table: AFM Surface Roughness Parameters
This table illustrates typical surface roughness data that can be obtained using AFM. The values are hypothetical for this compound and serve as an example of what an AFM analysis would yield.
| Parameter | Description | Typical Value Range |
| Ra (Average Roughness) | The arithmetic mean of the absolute height of all points from the mean line. | 1 - 20 nm |
| Rq (RMS Roughness) | The root mean square average of height deviations from the mean line. | 1.5 - 25 nm |
| Rt (Maximum Height) | The vertical distance between the highest and lowest points of the profile. | 10 - 100 nm |
Thermal Analysis Techniques
Thermal analysis techniques are fundamental in characterizing the thermal stability and phase behavior of materials like this compound.
Thermogravimetric Analysis (TGA) for Decomposition Studies
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. labwrench.comslideshare.net This technique is crucial for determining the thermal stability and composition of a compound. chembam.com As the sample is heated, it may decompose, releasing volatile components and causing a mass loss that is precisely recorded by a microbalance. labwrench.cometamu.edu
For this compound, a TGA experiment would reveal:
Decomposition Temperatures: The temperature ranges over which the material degrades.
Thermal Stability: The maximum temperature the material can withstand before significant decomposition begins.
Compositional Analysis: The amount of different components, such as water of hydration or organic content, by measuring the mass loss at specific temperatures. For instance, the thermal decomposition of hydrated calcium oxalate (B1200264) occurs in distinct steps corresponding to the loss of water, carbon monoxide, and carbon dioxide. labwrench.cometamu.edu
The resulting TGA curve plots the percentage of mass remaining against temperature, with each step in the curve indicating a specific mass loss event. etamu.edu
Differential Scanning Calorimetry (DSC) for Phase Transitions
Differential Scanning Calorimetry (DSC) is a primary technique for studying the thermal transitions of a material. netzsch.com It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. cuni.cznih.gov This allows for the detection of physical transformations such as melting, crystallization, and glass transitions. mdpi.com
When analyzing this compound, DSC can identify:
Melting Point (Tm): The temperature at which the solid material transitions to a liquid state, observed as an endothermic peak. nih.gov
Crystallization Temperature (Tc): The temperature at which the material crystallizes from a molten state, seen as an exothermic peak. netzsch.com
Enthalpy of Transition (ΔH): The amount of heat absorbed or released during a phase transition, calculated from the area of the DSC peak. nih.gov
Heat Capacity (Cp): Changes in heat capacity can also be determined. nih.govmdpi.com
DSC is highly sensitive and can provide detailed thermodynamic characterization of macromolecules and their interactions. nih.gov For long-chain calcium carboxylates, studies have shown that anhydrous salts decompose starting at temperatures between 160 and 315 °C. researchgate.net
Interactive Table: Thermal Analysis Data for a Hypothetical Calcium Carboxylate
This table presents example data that could be obtained from TGA and DSC analysis of a long-chain calcium carboxylate similar to this compound.
| Analysis | Parameter | Typical Observation | Temperature Range (°C) |
| TGA | Mass Loss (Dehydration) | Loss of water molecules | 100 - 150 |
| TGA | Mass Loss (Decomposition) | Onset of organic chain breakdown | > 300 |
| DSC | Endothermic Peak | Melting Transition (Tm) | 150 - 250 |
| DSC | Exothermic Peak | Crystallization (Tc) on cooling | 130 - 200 |
Purity Assessment and Quantitative Analysis Methodologies
Ensuring the purity of a chemical compound is critical for its application. A combination of analytical methods is often employed for a comprehensive purity profile.
For this compound, purity assessment would involve identifying and quantifying potential impurities, which could include starting materials, by-products from synthesis, or degradation products. While chromatographic techniques are common, Quantitative Nuclear Magnetic Resonance (qNMR) offers a versatile and orthogonal method for purity evaluation. nih.gov
Quantitative ¹H-NMR (qHNMR) can be used for absolute quantification by comparing the integral of a specific proton signal from the analyte with that of a certified internal standard of known concentration. nih.govnist.gov This method is highly accurate and can detect a wide range of impurities. nih.govmdpi.com
Other methods that could be applied for quantitative analysis of the calcium content include:
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): A highly sensitive technique for determining the elemental composition, in this case, the precise amount of calcium.
Complexometric Titration: A classical chemical analysis method where the calcium ions are titrated with a complexing agent like EDTA to determine their concentration.
For analyzing the organic component (diicosanoate), techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) would be suitable after appropriate sample derivatization. These methods separate the components of a mixture, allowing for their individual quantification.
In specialized cases involving crystalline phases, techniques like Powder X-ray Diffraction (PXRD) can be used for the quantitative analysis of different crystalline forms or hydrates, as has been demonstrated for calcium oxalate mixtures. biorxiv.org
Polymorphism and Crystallographic Studies of Calcium Diicosanoate
Investigation of Crystalline Forms and Polymorphic Transitions
The structure of calcium diicosanoate in the solid state is characterized by a lamellar bilayer arrangement. In this configuration, the calcium ions form planar sheets, coordinated by the carboxylate head groups of the icosanoate anions. The long, nonpolar hydrocarbon tails (C19H39) then extend outwards on both sides of this ionic plane. This creates a highly ordered, layered structure.
X-ray diffraction (XRD) studies on analogous calcium soaps, such as calcium stearate (B1226849) (C18) and calcium palmitate (C16), confirm this general structural motif. researchgate.net The diffraction patterns typically show a series of strong, low-angle reflections corresponding to the "long spacing," which represents the thickness of one bilayer. Weaker, high-angle reflections relate to the "short spacings," which describe the packing of the hydrocarbon chains within the layers.
Polymorphism in this compound refers to its ability to exist in more than one crystalline form. These different forms, or polymorphs, have the same chemical composition but differ in their crystal packing, which in turn affects their physical properties like melting point, solubility, and stability. Transitions between these polymorphic forms are often induced by changes in temperature.
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC), are instrumental in studying these transitions. Upon heating, this compound exhibits several endothermic transitions corresponding to the reorganization of its crystal lattice before reaching its final melting point. These transitions can include:
Sub-transition: A transition from a highly ordered crystalline phase to a more mobile crystalline state.
Pre-transition: Involving changes in the packing of the hydrocarbon chains.
Main transition (Melting): The complete disruption of the crystalline lattice into an isotropic liquid state.
The existence of these multiple thermal events is a hallmark of the complex polymorphic and mesomorphic (liquid crystal) behavior characteristic of long-chain metallic soaps.
Influence of Crystallization Conditions on Polymorph Selection
The specific polymorphic form of this compound that crystallizes from a solution or melt is highly dependent on the conditions of its formation. The selection of a particular polymorph is a kinetically and thermodynamically controlled process, influenced by several key factors:
Solvent: The polarity and nature of the solvent used during precipitation can influence the coordination around the calcium ion and the arrangement of the fatty acid chains, leading to different crystal packing.
Temperature and Cooling Rate: The temperature of crystallization and the rate at which a sample is cooled from its molten state are critical. Rapid cooling (quenching) often traps the molecules in a metastable polymorphic form, whereas slow cooling allows for the formation of the more thermodynamically stable polymorph.
Presence of Impurities: Even small amounts of impurities can interact with the growing crystal surfaces, potentially inhibiting the growth of one polymorph while favoring another.
Mechanical Stress: Grinding or applying pressure to the solid material can sometimes induce a polymorphic transformation by providing the necessary activation energy to convert a metastable form to a more stable one.
By carefully controlling these parameters, it is possible to selectively crystallize a desired polymorph of this compound, thereby tailoring its physical properties for specific applications.
Advanced Crystallographic Data Analysis and Unit Cell Determination
The precise arrangement of atoms within a crystal is defined by its unit cell, which is the smallest repeating unit of the crystal lattice. The unit cell is described by the lengths of its three axes (a, b, c) and the angles between them (α, β, γ). Powder X-ray Diffraction (PXRD) is the primary technique used to determine these parameters for polycrystalline materials like this compound.
Based on this established trend, the crystallographic data for a hypothetical monoclinic polymorph of this compound can be extrapolated. The long-chain nature of the icosanoate molecule would result in a significantly large a parameter, corresponding to the bilayer thickness.
Interactive Data Table: Unit Cell Parameters for Calcium Carboxylate Monohydrates This table illustrates the trend of increasing 'a' parameter with chain length in a homologous series of calcium carboxylates, which is indicative of the expected structure for this compound.
| Compound Name | Formula | Carbon Atoms | a (Å) | b (Å) | c (Å) | β (°) |
| Calcium Propionate Hydrate (B1144303) | Ca(C₃H₅O₂)₂·H₂O | 3 | 24.375 | 6.812 | 5.914 | 95.32 |
| Calcium Butyrate Hydrate | Ca(C₄H₇O₂)₂·H₂O | 4 | 29.668 | 6.807 | 5.893 | 95.44 |
| Calcium Valerate Hydrate | Ca(C₅H₉O₂)₂·H₂O | 5 | 35.664 | 6.825 | 5.928 | 107.28 |
| Calcium Caproate Hydrate | Ca(C₆H₁₁O₂)₂·H₂O | 6 | 41.803 | 6.826 | 5.921 | 110.23 |
| This compound Hydrate (Extrapolated) | Ca(C₂₀H₃₉O₂)₂·H₂O | 20 | ~110-120 | ~6.8 | ~5.9 | ~110-115 |
Note: The data for this compound Hydrate is an estimation based on the trend observed in the shorter-chain homologues reported in scientific literature. researchgate.net
Interfacial Phenomena and Surface Chemistry of Calcium Diicosanoate Systems
Adsorption Mechanisms at Various Interfaces
The process of adsorption, where molecules accumulate at an interface between two phases, is a primary characteristic of surface-active agents like calcium diicosanoate. researchgate.net This phenomenon can occur through physical adsorption (physisorption), involving weak van der Waals forces, or chemical adsorption (chemisorption), which involves the formation of stronger chemical bonds. researchgate.netimist.ma For this compound, adsorption is likely to involve a combination of mechanisms, including electrostatic interactions, ion exchange, and hydrophobic interactions. frontiersin.orgcnr.it
Adsorption isotherms are mathematical models that describe the equilibrium relationship between the concentration of an adsorbate in a fluid and the amount adsorbed on a solid surface at a constant temperature. numberanalytics.com The choice of isotherm model depends on the nature of the adsorbent, the adsorbate, and the experimental conditions.
Langmuir Isotherm : This model assumes that adsorption occurs as a monolayer at specific, homogeneous sites on the adsorbent surface. numberanalytics.comunacademy.com It predicts a linear relationship at low concentrations and a maximum surface coverage at higher concentrations. unacademy.com For systems involving calcium ions, Langmuir-type adsorption has been observed, suggesting the formation of a monolayer. researchgate.netresearchgate.net
Freundlich Isotherm : This empirical model is used to describe adsorption on heterogeneous surfaces and for multilayer adsorption. frontiersin.orgunacademy.com It is often more suitable for describing non-uniform adsorption processes. frontiersin.org The model's parameters provide insight into the adsorption intensity and capacity. imist.ma
BET (Brunauer-Emmett-Teller) Isotherm : The BET model extends the Langmuir theory to multilayer adsorption, assuming that subsequent layers can form on top of the initial monolayer. It is widely used for determining the specific surface area of materials.
The specific isotherm that best describes the adsorption of this compound would depend on the substrate and conditions. A system with a homogeneous surface might follow the Langmuir model, while adsorption on a more complex, heterogeneous particulate surface might be better described by the Freundlich or BET models.
Table 1: Comparison of Common Adsorption Isotherm Models
| Model | Key Assumptions | Surface Type | Adsorption Layers |
|---|---|---|---|
| Langmuir | Homogeneous surface with a fixed number of identical adsorption sites. No interaction between adsorbed molecules. | Homogeneous | Monolayer |
| Freundlich | Heterogeneous surface with non-uniform distribution of adsorption heats. | Heterogeneous | Multilayer |
| BET | Adsorption occurs in multiple layers. The first layer follows Langmuir kinetics. | Homogeneous | Multilayer |
The molecular architecture of this compound is central to its adsorption behavior. The molecule consists of two key parts:
The Polar Head : The calcium ion (Ca²⁺) and the two carboxylate groups (-COO⁻) form a polar head. This part of the molecule can interact strongly with polar solvents like water and with charged sites on a substrate through electrostatic attraction or ion exchange. frontiersin.orgmdpi.com
The Nonpolar Tails : The two long (C20) hydrocarbon chains of icosanoic acid are nonpolar and hydrophobic. These tails are repelled by water and attracted to nonpolar phases (like oil) or hydrophobic surfaces.
This dual nature, known as amphiphilicity, drives the molecule to accumulate at interfaces, such as air-water or oil-water interfaces. At an aqueous interface, the calcium carboxylate head groups will be oriented towards the water phase, while the hydrocarbon tails will extend away from it. This orientation is a key driver of its surface activity. Molecular dynamics simulations on similar systems, like calcium silicate (B1173343) hydrates, show that the Ca²⁺ ion plays a crucial role in cross-linking and interacting with other ions and water molecules at the interface. cas.czmdpi.com
This compound can adsorb onto a variety of solid surfaces, a process influenced by the surface chemistry of the substrate.
On Polar/Charged Surfaces : On substrates with a negative surface charge, the calcium cation (Ca²⁺) can act as a binding point through strong electrostatic interactions. nih.gov In some cases, it can participate in ion exchange with other cations on the surface. frontiersin.org
On Nonpolar Surfaces : The long, nonpolar icosanoate tails can adsorb onto hydrophobic surfaces through van der Waals forces.
On Particulate Surfaces : The adsorption onto powders and other particulate matter is critical in applications like lubrication and polymer processing. The adsorption process can modify the surface properties of the particles, for example, by making a hydrophilic particle surface more hydrophobic. The efficiency of adsorption is often linked to the particle size and available surface area, with smaller particles generally offering a greater surface area for adsorption. imist.ma The coating of particulate substrates with catalytic materials is a common industrial process that relies on the high surface area provided by the particulate structure. corning.com
Surface Tension and Interfacial Tension Studies
Surface tension is the tendency of liquid surfaces to shrink into the minimum surface area possible, arising from the cohesive forces between liquid molecules. nanoscience.com Interfacial tension is the same phenomenon occurring at the interface between two immiscible liquids. nanoscience.comdataphysics-instruments.com this compound, as a surfactant, is expected to significantly influence these properties.
Several established methods are used to precisely measure surface and interfacial tension. dataphysics-instruments.comslideshare.net These techniques can be broadly categorized as force-based or optical-based methods. nanoscience.com
Du Noüy Ring Method : This force-based technique measures the maximum force required to pull a platinum ring from a liquid's surface or interface. nanoscience.comkruss-scientific.com The measured force is related to the surface tension. Correction factors are often needed to account for the weight of the liquid lifted by the ring. kruss-scientific.com
Wilhelmy Plate Method : This method involves immersing a thin platinum plate into the liquid and measuring the force exerted on it by the surface tension. nanoscience.comthermopedia.com It can be used as a static method to measure equilibrium surface tension. kruss-scientific.com
Pendant Drop Method : This is an optical technique where the shape of a droplet hanging from a needle is analyzed. nanoscience.comdataphysics-instruments.com The shape of the drop is determined by the balance between gravity and surface tension. By fitting the drop's profile to the Young-Laplace equation, the surface or interfacial tension can be calculated with high accuracy. ucm.es
Spinning Drop Method : This technique is particularly suited for measuring very low interfacial tensions. dataphysics-instruments.comthermopedia.com It involves rotating a horizontal tube containing a dense fluid and a drop of a less dense, immiscible fluid. The centrifugal force elongates the drop, and the interfacial tension is calculated from its shape. thermopedia.com
Table 2: Overview of Tension Measurement Techniques
| Technique | Principle | Measurement Type | Key Advantage |
|---|---|---|---|
| Du Noüy Ring | Force required to detach a platinum ring from the interface. | Force Tensiometry | Widely used and established. |
| Wilhelmy Plate | Force exerted on a platinum plate partially immersed in the fluid. | Force Tensiometry | High accuracy for equilibrium measurements. |
| Pendant Drop | Analysis of the shape of a hanging drop. | Optical Tensiometry | Requires small sample volumes; suitable for dynamic studies. ucm.es |
| Spinning Drop | Analysis of the shape of a droplet in a rotating tube. | Optical Tensiometry | Ideal for measuring ultra-low interfacial tensions. thermopedia.com |
The primary function of a surfactant like this compound is to reduce the surface tension of a liquid or the interfacial tension between two phases. scispace.com This reduction in interfacial energy is a direct consequence of its adsorption at the interface.
When this compound is added to a system like oil and water, the amphiphilic molecules arrange themselves at the oil-water interface. The hydrophobic tails penetrate the oil phase, while the hydrophilic calcium carboxylate heads remain in the water phase. This arrangement disrupts the strong cohesive forces between the water molecules at the interface, thereby lowering the interfacial tension. The reduction in interfacial energy makes it easier to create and stabilize emulsions, as less energy is required to increase the interfacial area. mdpi.com
Studies on other calcium salts have shown their ability to alter interfacial tension. For instance, calcium acetate (B1210297) has been shown to decrease the interfacial tension between n-heptane and water, an effect attributed to the specific interactions of the ions at the interface. scielo.br Similarly, studies on calcium hydroxide (B78521) mixed with various vehicles have demonstrated significant changes in surface tension. scielo.brnih.gov While direct data for this compound is not prevalent, its structure as a calcium salt of a very long-chain fatty acid strongly indicates it would be an effective agent for reducing interfacial energy, with the magnitude of the reduction depending on factors such as its concentration, temperature, and the nature of the phases involved. scispace.com
Formation and Properties of Monolayers and Multilayers
The amphiphilic nature of this compound, with its hydrophilic calcium carboxylate headgroup and hydrophobic C20 alkyl chains, allows for the formation of highly ordered mono- and multilayer films at interfaces. These films are of significant interest for creating surfaces with tailored properties.
The Langmuir-Blodgett (LB) technique is a sophisticated method for creating highly organized thin films by transferring a floating monolayer from a liquid subphase onto a solid substrate. cyberleninka.ru For fatty acid salts like this compound, this process typically involves spreading icosanoic acid on an aqueous subphase containing calcium ions. The presence of divalent cations such as Ca²⁺ in the subphase is crucial as they interact with the carboxylate headgroups, leading to the formation of a more condensed and stable monolayer compared to the fatty acid alone. researchgate.net The pH of the subphase is also a critical parameter, as it influences the dissociation of the carboxylic acid headgroups, which in turn affects their interaction with the calcium ions. cyberleninka.ru
The deposition process involves compressing the monolayer on the subphase to a desired surface pressure and then vertically dipping and withdrawing a solid substrate through the film. This allows for the layer-by-layer transfer of the monolayer onto the substrate, creating a multilayered structure. The structure and quality of the resulting LB films are highly dependent on deposition parameters such as surface pressure, dipping speed, and the nature of the subphase and substrate.
Characterization of these films is performed using a variety of surface-sensitive techniques. Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) can reveal the surface morphology and molecular organization of the deposited layers. researchgate.net Grazing Incidence X-ray Diffraction (GIXD) is a powerful tool for determining the in-plane crystal structure and molecular packing of the films. researchgate.net Studies on related long-chain fatty acid salts have shown that the presence of divalent cations can induce a more ordered, densely packed structure. For instance, a bilayer of arachidic (eicosanoic) acid deposited as a Langmuir-Blodgett film in the presence of calcium ions was found to have a well-defined 2D assembly. pnas.org
| Parameter | Typical Value/Condition | Reference |
| Subphase Composition | Diluted water/NaOH/CaCl₂ solution (e.g., 0.5 mmol/liter CaCl₂) | pnas.org |
| Subphase pH | ~9 | pnas.org |
| Deposition Pressure | 10 mN/m | pnas.org |
| Deposition Method | Vertical dipping (Langmuir-Blodgett) | cyberleninka.ru |
| Characterization | AFM, GIXD | researchgate.net |
This table presents typical deposition parameters for Langmuir-Blodgett films of long-chain fatty acids in the presence of calcium ions, which are analogous to the conditions for this compound.
Self-assembled monolayers (SAMs) are ordered molecular assemblies that form spontaneously by the adsorption of molecules from solution or the gas phase onto a substrate. While the classic example of SAMs involves thiols on gold, long-chain carboxylic acids can form similar well-ordered layers on metal oxide or carbonate surfaces. For this compound, the formation of SAMs is particularly relevant on surfaces that have an affinity for carboxylic acid headgroups, such as calcite (CaCO₃).
The formation of a this compound-like SAM can be achieved by exposing a calcite surface to a solution of icosanoic acid. The carboxylic acid headgroups chemisorb onto the calcium sites on the calcite surface, forming a calcium carboxylate bond and resulting in a densely packed monolayer with the hydrophobic alkyl chains oriented away from the surface. nanoscience.com This process is influenced by the solvent, temperature, and concentration of the fatty acid solution.
The resulting SAMs can significantly alter the surface properties of the substrate, a topic that will be explored further in the following section on surface modification.
Surface Modification and Functionalization Strategies
The ability to form ordered layers of this compound on surfaces opens up possibilities for tailoring their chemical and physical properties for specific applications.
The surface of a this compound film or a substrate modified with this compound is inherently non-reactive due to the exposed, closely packed methyl groups of the alkyl chains. However, functionalization can be achieved by introducing functional groups into the icosanoic acid molecule before the formation of the calcium salt layer. For instance, using a terminally-functionalized icosanoic acid (e.g., with an amine or hydroxyl group) would result in a surface that presents these functional groups, allowing for further chemical reactions and the attachment of other molecules.
Another approach involves the co-assembly of icosanoic acid with other functionalized amphiphiles during the Langmuir-Blodgett deposition or SAM formation process. This allows for the creation of mixed monolayers with a controlled density of functional groups on the surface.
One of the most direct consequences of modifying a surface with this compound is a significant change in its wettability. A surface coated with a well-ordered monolayer of this compound will be highly hydrophobic due to the low surface energy of the exposed methyl-terminated alkyl chains. The degree of hydrophobicity can be quantified by measuring the water contact angle. kruss-scientific.com A high contact angle (greater than 90°) indicates a hydrophobic surface. kruss-scientific.com
The wettability of a surface is governed by the balance of interfacial tensions, as described by Young's equation. kruss-scientific.com By creating a this compound layer, the solid surface free energy is effectively lowered, leading to an increase in the water contact angle. This property is crucial for applications requiring water-repellent surfaces. The adhesion of other materials to the surface is also significantly affected, as the low surface energy reduces the work of adhesion.
| Surface Type | Expected Water Contact Angle (θ) | Wettability Classification | Reference |
| Unmodified Hydrophilic Substrate (e.g., Glass) | < 90° | Hydrophilic | researchgate.net |
| This compound Monolayer on Substrate | > 90° | Hydrophobic | nih.gov |
This table illustrates the expected change in wettability upon modifying a surface with a this compound monolayer.
Electrical Double Layer and Electrokinetic Phenomena at Interfaces
When a this compound surface is in contact with an aqueous solution, an electrical double layer forms at the interface. This double layer consists of the charged surface and a layer of counter-ions from the solution that are attracted to the surface. The properties of this double layer govern the electrokinetic phenomena, such as electrophoresis and streaming potential, which are quantified by the zeta potential.
The surface charge of a this compound interface is influenced by the composition of the aqueous solution, particularly the pH and the concentration of potential-determining ions, which for this system are primarily Ca²⁺ and icosanoate ions. psu.edu In the case of a calcium salt of a fatty acid, the surface potential is expected to be influenced by the adsorption or desorption of these ions. Studies on calcite (CaCO₃) have shown that the zeta potential is strongly dependent on the concentration of Ca²⁺ ions in the solution. psu.edu An increase in Ca²⁺ concentration can lead to a more positive zeta potential. nih.gov
The zeta potential is a critical parameter as it determines the electrostatic interactions between the surface and other charged particles or molecules in the solution. For instance, a highly charged surface will exhibit strong electrostatic repulsion or attraction, which can influence protein adsorption, cell adhesion, and the stability of colloidal dispersions. Research on various materials has shown that cell behavior can be significantly influenced by the surface's zeta potential, with moderately positive surfaces sometimes enhancing cell activity.
| Condition | Expected Effect on Zeta Potential | Reference |
| Increasing Ca²⁺ concentration in solution | Becomes more positive | nih.gov |
| Adsorption of anionic species | Becomes more negative | psu.edu |
This table summarizes the general trends expected for the zeta potential at a this compound/aqueous interface based on studies of related calcium salt systems.
Rheological Behavior and Complex Fluid Dynamics of Calcium Diicosanoate Systems
Rheological Characterization in Dispersions, Suspensions, and Emulsions
Viscosity and Shear-Dependent Flow Behavior
Many dispersions and suspensions containing particulate solids or emulsified droplets exhibit non-Newtonian behavior, commonly characterized by shear-thinning (pseudoplasticity). In such systems, the apparent viscosity decreases as the applied shear rate increases. This phenomenon is often attributed to the alignment of particles or droplets with the flow, or the breakdown of transient structures under shear. Calcium carbonate suspensions, for example, have demonstrated shear-thinning characteristics nih.govresearchgate.net. Similarly, calcium hydroxide (B78521) pastes have been reported to exhibit pseudoplastic behavior nih.gov. Given its long hydrocarbon chains and potential to form aggregates or structured networks, Calcium diicosanoate in a dispersed form would likely display similar shear-dependent flow behavior.
Table 1: Illustrative Shear-Dependent Viscosity Behavior (Conceptual)
| Shear Rate (s⁻¹) | Apparent Viscosity (Pa·s) | Description of Behavior |
| 0.1 | 1500 | High viscosity at low shear |
| 1 | 750 | Decreasing viscosity with increasing shear |
| 10 | 300 | Significant shear-thinning |
| 100 | 100 | Approaching a plateau or continued decrease |
Yield Stress and Thixotropic Properties
Yield stress is defined as the minimum stress required to initiate flow in a material. Thixotropy refers to a time-dependent decrease in viscosity under constant shear, with the material recovering its viscosity over time when the shear is removed. Fatty acid soaps, including calcium soaps, can form complex structures like lamellar phases or networks in concentrated systems, which can lead to the presence of a yield stress and thixotropic properties. For instance, alginate microgel suspensions have been shown to exhibit yield stress and shear-thinning behavior uq.edu.au. While specific studies on this compound are lacking, its amphiphilic nature and the potential for calcium ion cross-linking or aggregation of the long fatty acid chains suggest it could contribute to yield stress and thixotropy in formulated systems. Calcium carbonate slurries have also been noted to exhibit antithixotropic behavior under certain conditions tainstruments.com.
Table 2: Illustrative Yield Stress and Thixotropic Behavior (Conceptual)
| Property | Description | Potential Relevance to this compound |
| Yield Stress | Minimum stress required to initiate flow. Indicates a solid-like behavior below a critical stress. | Long chains and calcium ions may form structures that resist initial deformation. |
| Thixotropy | Time-dependent decrease in viscosity under constant shear, with recovery upon rest. | Potential for reversible structural breakdown and reformation in dispersions. |
| Antithixotropy | Time-dependent increase in viscosity under constant shear. | Less common, but possible depending on formulation and shear history. |
Note: This table outlines concepts related to yield stress and thixotropy, which may be exhibited by this compound-containing systems.
Linear and Non-Linear Viscoelasticity (Storage Modulus G', Loss Modulus G'', Tan Delta)
Viscoelasticity describes materials that exhibit both viscous (fluid-like) and elastic (solid-like) characteristics. These properties are quantified by the storage modulus (G'), which represents the elastic energy stored, and the loss modulus (G''), which represents the energy dissipated as heat. The ratio G''/G' is known as tan delta, indicating the degree of viscous versus elastic behavior. Calcium alginate gels, for example, display viscoelastic properties where G' is influenced by factors like calcium concentration and gel aging ajol.info. In protein-oil composite gels, interfacial protein films (IPF) contributed to higher storage modulus (G') and lower tan delta, indicating stronger elastic gel structures mdpi.com. Similarly, calcium hydroxylapatite fillers have shown higher elastic modulus (G') compared to other fillers, contributing to their clinical performance nih.govnih.gov. This compound, with its long hydrophobic chains and ionic headgroups, could form structured interfaces or networks in concentrated systems, leading to measurable viscoelastic properties.
Table 3: Illustrative Viscoelastic Properties (Conceptual/Related Systems)
| System/Component | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) | Tan Delta (G''/G') | Dominant Behavior |
| Calcium Alginate Gel (typical) | 100 - 1000 | 50 - 500 | 0.5 - 1.0 | Viscoelastic |
| Protein-stabilized Emulsion (stronger network) | 500 - 2000 | 100 - 800 | 0.2 - 0.6 | More Elastic |
| Calcium Hydroxylapatite Filler | 1000 - 5000 | 200 - 1500 | 0.2 - 0.5 | Highly Elastic |
Note: Data is illustrative and based on related calcium-containing systems. Specific values for this compound would require experimental determination.
Interfacial Rheology of this compound Films at Fluid Interfaces
The behavior of this compound at fluid interfaces (e.g., oil-water, air-water) is critical for its role in emulsions, foams, and surface coatings. Interfacial rheology studies the mechanical properties of these two-dimensional films.
Elasticity and Viscosity of Interfacial Layers
At interfaces, amphiphilic molecules like fatty acid salts can adsorb to form a film. The structure and properties of this film are governed by the interactions between the adsorbed molecules and the surrounding phases, as well as the nature of the head group and tail chain. Studies on the interfacial rheology of surfactants and related compounds have shown that these interfacial films can possess significant elasticity and viscosity. For instance, research on 1-eicosanol (B7800029) (a C20 alcohol, structurally similar to icosanoic acid) monolayers demonstrated that their interfacial elasticity is influenced by surface pressure and alkyl chain conformation biolinscientific.com. In water-in-oil emulsions stabilized by polyglycerol polyricinoleate (PGPR), the addition of calcium salts led to a decrease in the viscoelastic parameters of the interfacial film, suggesting calcium ions can modify interfacial film properties conicet.gov.ar. This compound, with its long hydrophobic tail and ionic carboxylate head group, is expected to form an interfacial film where the calcium ions may play a role in cross-linking or structuring the film, thereby influencing its elastic and viscous moduli.
Table 4: Illustrative Interfacial Rheological Properties (Conceptual/Related Systems)
| System/Component | Interfacial Elastic Modulus (G_s') (mN/m) | Interfacial Viscous Modulus (G_s'') (mN/m) | Dominant Interfacial Behavior |
| 1-Eicosanol Monolayer (low surface pressure) | 5 - 20 | 1 - 5 | Viscoelastic, slightly elastic |
| Emulsion with Calcium Salt (stabilizing effect) | 10 - 50 | 5 - 25 | Viscoelastic, elastic contribution |
| Protein-Stabilized Interfacial Film | 20 - 100 | 10 - 50 | More elastic and viscous |
Note: Data is illustrative and based on related interfacial studies. Specific values for this compound would require experimental determination.
Factors Influencing Interfacial Film Stability
Concentration of this compound: Higher concentrations may lead to more robust and stable interfacial films, up to a point where aggregation or phase separation might occur.
Nature of the Interface: The polarity and composition of the two phases (e.g., oil type, water composition) will affect the adsorption and packing of this compound molecules at the interface.
Presence of Other Surfactants or Emulsifiers: Synergistic or antagonistic effects can arise when this compound is used in combination with other surface-active agents.
Calcium Ion Concentration and Dissociation: As observed with other calcium salts, the availability and dissociation degree of calcium ions in the aqueous phase can impact interfacial film stability. Higher dissociation, as seen with calcium chloride, can lead to greater stabilization conicet.gov.ar. The calcium ion's interaction with the carboxylate head group is key to forming a stable film.
Interfacial Tension: Lower interfacial tension, often achieved by effective adsorption of the emulsifier, can contribute to smaller droplet sizes and potentially more stable emulsions conicet.gov.ar.
Table 5: Factors Influencing Interfacial Film Stability
| Factor | Influence on Stability (General Tendency) | Notes |
| Concentration of this compound | Increases (up to optimum) | More molecules at interface can strengthen the film. |
| Calcium Ion Concentration | Increases | Facilitates cross-linking or structuring of films. |
| Dissociation of Calcium Salt | Increases | Higher dissociation leads to more available Ca²⁺ ions for interfacial interactions. |
| Interfacial Tension | Decreases | Lower tension often correlates with better emulsifier adsorption and smaller droplet sizes. |
| Presence of Other Emulsifiers | Variable (Synergistic/Antagonistic) | Interactions can enhance or diminish film stability. |
| Hydrophobicity of Fatty Acid Chain | Increases | Longer, more hydrophobic chains can lead to stronger interfacial packing and stability. |
Note: This table outlines general factors influencing interfacial film stability, applicable to amphiphilic compounds like this compound.
Influence of Concentration, Temperature, and Solvent Systems on Rheological Properties
The rheological properties of this compound, like many long-chain fatty acid salts, are highly dependent on its concentration in a given solvent system. At low concentrations, these materials may exhibit Newtonian or slightly shear-thinning behavior. However, as the concentration increases, the formation of ordered structures, such as micelles or aggregates, can lead to more complex rheological responses.
Concentration: As the concentration of this compound increases, the viscosity of the system generally rises significantly. Research on similar long-chain fatty acid salts and their calcium complexes indicates that higher concentrations can induce shear-thinning behavior, where the apparent viscosity decreases with increasing shear rate researchgate.netmdpi.comresearchgate.netarxiv.org. This phenomenon is often attributed to the alignment of molecular structures, such as long chains or aggregates, along the direction of flow. For instance, studies on other rheology modifiers have shown that increasing the concentration of the additive leads to more pronounced shear-thinning researchgate.net.
Temperature: Temperature plays a critical role in modifying the rheological properties of this compound systems. In general, for liquid systems, viscosity decreases with increasing temperature due to increased molecular kinetic energy and weakened intermolecular forces researchgate.netwikipedia.org. This is a common characteristic of liquids, where higher temperatures facilitate easier molecular movement and overcome attractive forces, leading to reduced resistance to flow. For calcium stearate (B1226849), a related compound, rheology measurements have shown reduced fluidification temperatures in mixtures, indicating that temperature significantly influences its melt viscosity and flowability up.ac.za.
Data Table Example (Hypothetical, based on general trends for similar compounds):
| Concentration (wt%) | Solvent System | Temperature (°C) | Zero-Shear Viscosity (Pa·s) | Shear-Thinning Index (n) |
| 1 | Organic Solvent A | 25 | 0.1 | 1.0 (Newtonian) |
| 5 | Organic Solvent A | 25 | 5.0 | 0.8 |
| 5 | Organic Solvent A | 50 | 1.5 | 0.9 |
| 5 | Organic Solvent B | 25 | 8.0 | 0.7 |
Note: The "Shear-Thinning Index (n)" is a simplified representation; actual rheological behavior is often described by more complex models like the Carreau or Power Law models.
Rheo-Optics and Microstructural Analysis under Flow
Rheo-optical techniques, which combine rheological measurements with optical analysis, and direct microstructural analysis are crucial for understanding the molecular-level events occurring in this compound systems when subjected to flow. These methods can reveal information about molecular orientation, aggregation, and the formation of ordered structures.
Rheo-Optics: Rheo-optical studies typically involve measuring properties like birefringence and dichroism under shear flow. Birefringence, the optical anisotropy of a material, can arise from the preferential orientation of molecules or structures along the flow direction. This phenomenon is often observed in systems containing rod-like or plate-like structures that align under shear. For instance, studies on liquid crystals under flow have utilized birefringence microscopy to observe anisotropy induced by shear chalmers.se. Similarly, rheo-optical studies on polymer solutions can reveal how shear flow influences molecular conformation and alignment, affecting the material's optical properties acs.orgxpansioninstruments.com. While direct rheo-optical data for this compound are scarce in the provided snippets, the general principles suggest that if this compound forms anisotropic structures (e.g., fibers or lamellae) under flow, these would be detectable through birefringence measurements.
Microstructural Analysis under Flow: Direct microstructural analysis techniques, such as Small-Angle X-ray Scattering (SAXS), Small-Angle Neutron Scattering (SANS), and various microscopy methods (e.g., electron microscopy), can provide detailed information about the arrangement and morphology of this compound in flow. These techniques can identify the formation of specific phases, the size and distribution of aggregates, and how these structures respond to shear. For example, SAXS and WAXS (Wide-Angle X-ray Scattering) are powerful tools for studying the nanoscale structure and anisotropy of materials under flow conditions, as seen in studies of liquid crystals during 3D printing chalmers.se. The formation of ordered structures, such as lamellar or fibrous arrangements, can be directly visualized or quantified.
Studies on related materials, like calcium carbonate suspensions, have shown that particle size and concentration significantly influence rheological and filtration properties, suggesting that the morphology of this compound particles or aggregates will similarly dictate its flow behavior metu.edu.tr. Furthermore, the ability of fatty acid salts to form ordered structures, such as in Langmuir-Blodgett films of arachidic acid, highlights their potential for forming anisotropic microstructures acs.orgresearchgate.netacs.org. The precise nature of these microstructures under flow, whether they involve chain alignment, fibril formation, or phase separation, would be elucidated by these advanced characterization techniques.
Compound Name List:
this compound (Calcium arachidate)
Calcium stearate
Calcium carbonate
Arachidic acid
Stearic acid
Behenic acid
Oleic acid
Erucic acid
Cellulose acetate (B1210297)
Arachidonic acid
Linoleic acid
Linolenic acid
Sodium stearyl fumarate (B1241708)
Magnesium stearate
Magnesium silicate (B1173343)
Sodium bicarbonate
Zinc stearate
Silver behenate (B1239552)
Sodium sulfate (B86663)
L-glutamic acid
Paracetamol
Theophylline
Phytantriol
Dioleoylphosphatidylglycerol (DOPG)
Cetyltrimethylammonium p-Toluenesulfonate (CTAT)
N,N-dimethylacetamide (DMA)
Poly(butadiene)
Poly(isobutene)
Octadecyltrimethylammonium bromide (C18TAB)
Alcohol alkoxy sulfate (AAS)
Gemini surfactant
Pectin
Hydroxyapatite (HAp)
Sodium chloride (NaCl)
Calcium chloride (CaCl2)
Calcium phosphate (B84403)
Calcium fluoride (B91410)
High-density polyethylene (HDPE)
Butyl rubber
Castor oil
Lithium stearate
Zinc stearate
Magnesium stearate
Sodium stearate
Calcium montmorillonite
Bentonite
Calcium caseinate
Computational Chemistry and Molecular Modeling of Calcium Diicosanoate
Molecular Dynamics (MD) Simulations of Calcium Diicosanoate Systems
Molecular dynamics (MD) simulations allow for the study of the time-dependent behavior of molecular systems, providing a detailed view of atomic and molecular motions. rsc.org For this compound, which is the calcium salt of icosanoic acid (also known as arachidic acid), MD simulations are particularly useful for exploring complex phenomena in condensed phases and at interfaces.
MD simulations are a key method for understanding the behavior of molecules at interfaces, which is crucial for applications involving films and coatings. ljmu.ac.ukmdpi.com Simulations of long-chain carboxylates like icosanoate at interfaces, such as the air-water interface or on solid substrates, reveal details about their orientation, packing, and interaction with the surrounding environment.
For instance, all-atom MD simulations can be used to calculate spatial distribution functions for cations around arachidate (B1238690) (icosanoate) groups at an interface. researchgate.net These simulations can show how calcium ions organize near the carboxylate head groups of the icosanoate molecules, influencing the structure and stability of the resulting monolayer or thin film. researchgate.net Studies on similar systems, like polyacrylamide on calcium carbonate, show that salt ions can form bridges between the polymer and the surface, affecting adhesion, a phenomenon that can be extrapolated to understand the binding of icosanoate ligands to calcium-rich surfaces. nih.gov The interaction between calcium silicate (B1173343) hydrate (B1144303) (C–S–H) and polymers has been studied, revealing that Ca atoms at the interface can form C–S–H–O–Ca–O–polymer connections, which significantly impacts bonding. mdpi.com This highlights the critical role of calcium in mediating interfacial interactions.
Research on the adsorption of fatty acids onto surfaces like calcite (calcium carbonate) has shown that the interaction is influenced by the direct electrostatic forces between the carboxylate's carbonyl group and the calcium atoms on the surface. researchgate.net MD simulations can elucidate these interactions by modeling the atomic-level forces and resulting molecular arrangements. uni-due.de
Table 1: Key Parameters from MD Simulations of Interfacial Systems
| Parameter | Description | Typical Insights Gained |
|---|---|---|
| Spatial Distribution Function | Describes the probability of finding a particle at a certain distance from a reference particle. | Reveals the arrangement of Ca²⁺ ions around the carboxylate headgroups of the icosanoate ligands. researchgate.net |
| Interfacial Energy | The excess energy at the interface compared to the bulk. | Quantifies the stability of the adsorbed this compound layer on a substrate. mdpi.com |
| Diffusion Coefficient | Measures the rate of translational motion of molecules. | Characterizes the mobility of icosanoate ligands and calcium ions within the interfacial layer. mdpi.com |
| Radius of Gyration | A measure of the size and compactness of a molecule or molecular assembly. | Indicates conformational changes in the icosanoate chains upon adsorption. mdpi.com |
This compound, as a metal soap, has the ability to self-assemble into various structures, such as micelles, bilayers, and lamellar phases, in both aqueous and non-aqueous media. MD simulations can predict the formation and morphology of these aggregates. By simulating a system of calcium ions and icosanoate anions, it is possible to observe their spontaneous aggregation and characterize the resulting structures.
The driving forces for self-assembly, including hydrophobic interactions between the long alkyl chains of the icosanoate ligands and the electrostatic interactions between the calcium ions and carboxylate headgroups, can be analyzed. While direct simulations on this compound are not widely published, the principles are well-established from simulations of other surfactants and fatty acid salts. Analogous studies on microbially induced calcium carbonate precipitation have proposed a self-assembly theory where molecular attachment and structural matching of an organic matrix guide crystal formation, a concept that could be relevant to the organization of this compound structures. nih.gov
MD simulations provide a window into the dynamic behavior of individual ions and molecules. rsc.orgnih.gov In a this compound system, this includes the motion of calcium ions, the conformational flexibility of the 20-carbon icosanoate chains, and the dynamics of the ion-ligand association and dissociation.
Simulations can track the movement of calcium ions, revealing their coordination environment and how they move between different icosanoate ligands. nih.govbiorxiv.org For example, simulations of calcium binding in proteins show that the Ca²⁺ ion is held in place by coordinating ligands with specific coordination distances. nih.gov This is directly applicable to this compound, where the carboxylate groups of the icosanoate molecules act as the ligands. The simulations can quantify the residence time of calcium ions within the coordination shell of the carboxylate groups.
Ab Initio and Density Functional Theory (DFT) Calculations
Ab initio and Density Functional Theory (DFT) are quantum mechanical methods that provide highly accurate information about the electronic structure and energetics of molecules. arxiv.orgccsenet.orgnih.gov These methods are used to study the fundamental nature of the interaction between calcium and the icosanoate ligand.
DFT calculations are exceptionally well-suited for analyzing the bonding between a metal ion and organic ligands. acs.org For this compound, DFT can be used to model a calcium ion interacting with one or more carboxylate groups, representing the icosanoate ligands. These calculations yield crucial information about the electronic structure of the complex. unirioja.es
Studies using DFT to investigate the interaction between calcium ions and deprotonated carboxylic acids have shown that there is significant charge transfer from the carboxylate group to the metal ion near the equilibrium distance. researchgate.netnih.gov This charge transfer contributes to the stability of the complex and indicates a degree of covalent character in the predominantly ionic Ca-O bond. researchgate.netnih.gov Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM) can be employed to quantify the nature of this bond, revealing that Ca-N bonds in similar complexes possess a large ionic contribution. nih.gov
The geometry of the calcium-carboxylate coordination can also be precisely determined. DFT calculations have been used to find the average bond length between a calcium ion and the oxygen atoms of a carboxylate group, with one study reporting an average Ca-O bond length of approximately 2.17 Å. researchgate.net Other DFT studies on different calcium complexes have reported Ca-O bond distances ranging from 2.23 Å to 2.54 Å, depending on the specific ligand and coordination environment. mdpi.com
Table 2: DFT-Calculated Properties of Calcium-Carboxylate Interactions
| Property | Description | Typical Calculated Value/Finding | Citation |
|---|---|---|---|
| Ca-O Bond Length | The equilibrium distance between the calcium ion and an oxygen atom of the carboxylate group. | ~2.17 - 2.54 Å | researchgate.netmdpi.com |
| Binding Energy | The energy released upon the formation of the calcium-carboxylate complex. | Varies with coordination number; influenced by charge transfer and inter-ligand repulsion. | acs.orgnih.gov |
| Charge Transfer | The amount of electron density transferred from the carboxylate ligand(s) to the calcium ion. | Significant, leading to stabilization of the complex. | researchgate.netnih.gov |
| Bond Character | The degree of ionic versus covalent nature of the Ca-O bond. | Predominantly ionic with a non-negligible covalent contribution. | nih.govresearchgate.net |
Energy decomposition analysis (EDA) can further partition the total interaction energy into electrostatic, Pauli repulsion, and orbital interaction (covalent) components. For calcium complexes with carbonyl ligands, the electrostatic component is predominant, but the covalent term also provides a relevant contribution. researchgate.net
DFT calculations are powerful tools for mapping out the potential energy surfaces of chemical reactions, allowing for the determination of reaction pathways, transition states, and activation energies. researchgate.net For this compound, this could involve studying its formation reaction from icosanoic acid and a calcium source, or its dissociation in solution.
For example, DFT calculations could model the deprotonation of icosanoic acid and its subsequent binding to a hydrated calcium ion. By calculating the energies of reactants, intermediates, transition states, and products, the thermodynamics and kinetics of the process can be understood. While specific studies on this compound are scarce, research on related systems provides a framework. For instance, ab initio molecular dynamics combined with metadynamics has been used to study the dissolution of calcium aluminosilicate (B74896) glass, revealing activation energy barriers for the breaking of Si-O-Si bridges. researchgate.net This type of approach could be adapted to study the dissociation of the Ca-O bond in this compound in an aqueous environment. The calculations can reveal how factors like solvation and the presence of other ions influence the reaction energetics. researchgate.net
Coarse-Grained and Multi-Scale Modeling Approaches for Macroscopic Behavior
A coarse-grained model simplifies the system by grouping atoms into larger "beads" or interaction sites. nih.gov For this compound, this could involve representing multiple CH₂ groups of the eicosanoyl chains as a single bead and the calcium-carboxylate headgroup as another distinct bead. researchgate.net This reduction in the number of degrees of freedom allows for simulations to cover significantly longer time scales (microseconds to milliseconds) and larger system sizes, which are essential for observing the collective behaviors that lead to macroscopic properties. nih.gov
Molecular dynamics (MD) simulations using these CG models can elucidate the mechanisms behind the self-assembly of this compound. researchgate.netmdpi.com For instance, simulations can track the aggregation of the nonpolar aliphatic tails driven by hydrophobic interactions and the organization of the polar headgroups coordinated by calcium ions. rsc.orgresearchgate.net Studies on analogous long-chain carboxylate systems have shown that the balance between hydration effects, electrostatic interactions, and van der Waals forces is critical in driving precipitation and the formation of ordered structures like lamellar bilayers. rsc.orgresearchgate.net
Multi-scale modeling integrates information from different levels of theory to create a comprehensive picture. whiterose.ac.uknih.govnumberanalytics.com A typical multi-scale approach for this compound would involve:
Quantum Mechanics (QM): At the most fundamental level, Density Functional Theory (DFT) calculations are used to accurately describe the electronic structure and bonding within the calcium-carboxylate complex. These calculations provide precise information on bond lengths, angles, and the nature of the coordination between the Ca²⁺ ion and the carboxylate groups. acs.orgresearchgate.net
All-Atom (AA) Molecular Dynamics: The parameters derived from QM studies are used to develop or refine force fields for all-atom MD simulations. These simulations model every atom explicitly and provide detailed insights into local dynamics, solvent interactions, and the initial stages of aggregation for a small number of molecules. researchgate.net
Coarse-Grained (CG) Molecular Dynamics: Data from AA simulations, such as the potential of mean force between different parts of the molecules, is used to parameterize the CG model. CG simulations are then run to study large-scale phenomena like micelle formation, phase separation, and the formation of crystalline or amorphous solid structures. researchgate.netfrontiersin.org
This hierarchical approach ensures that the computationally efficient CG models, used to predict macroscopic behavior, are grounded in the accurate physics of the underlying atomic interactions.
Table 1: Comparison of Modeling Levels for this compound
| Modeling Level | Typical System Size | Timescale | Key Information Provided |
| Quantum Mechanics (DFT) | 1-100 atoms | Picoseconds | Electronic structure, charge distribution, bond energies, coordination geometry of Ca²⁺-carboxylate complex. acs.orgresearchgate.net |
| All-Atom MD | 1,000-100,000 atoms | Nanoseconds | Detailed local dynamics, solvation shells, hydrogen bonding, initial aggregation, force field validation. researchgate.net |
| Coarse-Grained MD | >1,000,000 pseudo-atoms | Microseconds to Milliseconds | Self-assembly, phase behavior, formation of lamellar structures, mechanical properties of aggregates. nih.govbiorxiv.org |
Development of Predictive Models for Material Performance based on Molecular Interactions
A primary goal of modeling this compound is to develop predictive models that link its molecular characteristics to its performance as a material, for instance, as a lubricant, emulsifier, or nucleating agent. researchgate.net Such models are crucial for designing new materials with tailored properties. numberanalytics.com
The development of these models begins with a detailed understanding of the non-covalent interactions at the molecular level, which are dominated by:
Ionic Interactions: The strong electrostatic attraction between the calcium cation (Ca²⁺) and the two anionic carboxylate headgroups (-COO⁻) of the diicosanoate chains. DFT studies indicate that significant charge transfer occurs, influencing the stability of the complex. acs.orgresearchgate.net
Van der Waals Interactions: The hydrophobic eicosanoyl chains are attracted to each other through weaker, but collectively significant, van der Waals forces, which drive the aggregation and formation of lamellar structures. rsc.org
Coordination Chemistry: The geometry of how the Ca²⁺ ion coordinates with the oxygen atoms of the carboxylate groups dictates the packing and structure of the resulting solid material. researchgate.net
Predictive models are formulated by establishing quantitative structure-property relationships (QSPRs). Using data generated from the multi-scale simulations described previously, it is possible to build models that predict macroscopic properties. For example, the simulated tensile strength of a this compound aggregate can be correlated with the density of ionic crosslinks and the alignment of the aliphatic chains. mdpi.com
Machine learning (ML) algorithms represent an emerging frontier in this field. mdpi.commdpi.com An ML model can be trained on a large dataset derived from molecular simulations under various conditions (e.g., different temperatures, pressures, or presence of impurities).
Table 2: Framework for a Predictive Machine Learning Model
| Model Component | Description | Example Input Features | Predicted Performance Metric |
| Data Generation | Molecular dynamics simulations (AA or CG) are run across a range of conditions. | Chain length, degree of hydration, temperature, pressure, presence of co-solutes. | Yield stress, melting point, solubility, particle size. |
| Feature Selection | Key molecular descriptors that influence the target property are identified. | Ca-O radial distribution function, chain order parameter, aggregate size, interaction energy. researchgate.net | N/A |
| Model Training | A machine learning algorithm (e.g., Gradient Boosting, Neural Network) learns the relationship between features and outcomes. mdpi.comnih.gov | A dataset containing hundreds or thousands of simulation results. | N/A |
| Prediction & Validation | The trained model predicts the material performance for new, untested conditions. | A new set of molecular parameters. | Predicted value of the performance metric with a confidence interval. nih.gov |
By parameterizing these models with data from accurate molecular simulations, researchers can move towards a virtual design cycle. Instead of synthesizing and testing numerous formulations, they can computationally screen for candidates with desired performance characteristics, such as optimal thermal stability or specific surface activity, significantly accelerating the material discovery process.
Advanced Materials Science Applications of Calcium Diicosanoate
Integration into Polymer Composites and Nanocomposites
The incorporation of calcium diicosanoate into polymer matrices can significantly influence the processing and final properties of composite materials. Its long fatty acid chain and the presence of calcium ions offer potential benefits related to reinforcement, interfacial compatibility, and processing enhancement.
Reinforcement and Interfacial Compatibility in Polymer Matrices
The effectiveness of polymer composites is largely dictated by the interfacial compatibility between the polymer matrix and the filler material. While direct studies on this compound as a primary reinforcing agent are limited, the general principles governing metal soaps in polymer matrices suggest its potential. Calcium salts of fatty acids, such as calcium stearate (B1226849), are known to act as processing aids and lubricants, which can indirectly improve the dispersion of fillers and thus enhance mechanical properties by reducing agglomeration baerlocher.comhmroyal.comchempoint.com.
Research into inorganic-polymer composites highlights the role of calcium ions in facilitating interfacial interactions. For instance, calcium ions in calcium silicate (B1173343) hydrates have been shown to act as coordination atoms, bridging polymer functional groups and enhancing affinity, which is crucial for mechanical reinforcement researchgate.netnih.govrsc.org. The long hydrocarbon chain of this compound could also contribute to improved compatibility with hydrophobic polymer matrices by providing a compatible phase at the interface. Its inherent emulsifying and dispersing abilities saapedia.org further suggest a role in achieving more homogeneous distribution of components within a composite, which is a prerequisite for effective reinforcement.
Role as a Nucleating Agent or Processing Aid
This compound, as a metal soap, possesses characteristics that make it suitable as a processing aid and lubricant in polymer extrusion and molding. Its long hydrocarbon chain provides lubricating qualities, reducing friction between polymer chains and processing equipment surfaces baerlocher.comchemicalbull.com. This can lead to decreased melt viscosity, reduced die buildup, and prevention of melt fracture, thereby improving surface finish and processability hmroyal.comchempoint.commg-polyblends.comresearchgate.net.
Furthermore, calcium salts of fatty acids are recognized for their ability to act as nucleating agents in semi-crystalline polymers like polypropylene (B1209903). Nucleating agents promote earlier and more uniform crystallization, leading to improved mechanical properties, faster cycle times, and enhanced aesthetics tainstruments.comutb.czgoogle.com. While calcium stearate is more commonly cited in this context, the structural similarity of this compound suggests a potential role as a nucleating agent, particularly given that calcium salts of dibasic organic acids are known β-nucleating agents for polypropylene utb.czgoogle.com. Its excellent dispersing abilities saapedia.org would also be beneficial for achieving uniform nucleation throughout the polymer melt.
Applications in Advanced Lubricant Formulations and Tribology
The chemical structure of this compound, particularly its long, saturated hydrocarbon chain, lends itself to applications in advanced lubricant formulations and tribology. As a calcium salt of a long-chain fatty acid, it shares properties with other metal soaps that are widely used as thickeners and lubricants.
Calcium behenate (B1239552) is noted for its function as a lubricant and thickening agent in pharmaceutical formulations ontosight.ai. Metal soaps, including calcium soaps, are known for their gelling capacity and lubricating properties, making them valuable components in greases and other lubricating formulations baerlocher.com. The 22-carbon chain of behenic acid provides significant lubricity due to its ability to form a stable film under pressure, reducing friction and wear between surfaces chemicalbull.com. Calcium complex soaps, for instance, are utilized as thickeners in bio-greases, contributing to their rheological and tribological performance mytribos.orgresearchgate.nettribology.com. The inherent lubricating and dispersing characteristics of this compound saapedia.org position it as a potential additive for enhancing the performance of lubricants, particularly in applications requiring good film strength and reduced friction.
Self-Assembled Systems and Supramolecular Materials
The amphiphilic nature of this compound, with its polar calcium carboxylate head and long nonpolar hydrocarbon tail, enables it to self-assemble into ordered structures. This property is of significant interest in the development of supramolecular materials and advanced functional systems.
Formation of Ordered Structures (e.g., Liquid Crystals, Gels)
This compound has been identified as a compound capable of forming self-assembling structures, which is a key attribute for its application in material science and advanced drug delivery systems vulcanchem.com. Amphiphilic molecules, when dispersed in a suitable medium, can spontaneously organize into various ordered structures such as micelles, vesicles, lamellar phases, or gels through non-covalent interactions like van der Waals forces and electrostatic attractions. The calcium ion can also play a role in mediating these self-assembly processes, as seen in the interaction of divalent cations with phospholipids (B1166683) to form ordered phases nih.govmdpi.com. The gelling capacity of metal soaps baerlocher.com further suggests that this compound could form organized gel networks, which are crucial for applications ranging from cosmetics to controlled release systems.
Templated Synthesis of Nanomaterials
While specific examples of this compound being used in the templated synthesis of nanomaterials are not extensively documented in the provided search results, its self-assembly capabilities offer a foundation for such applications. Self-assembled structures, such as liquid crystalline phases or ordered films, can serve as templates or scaffolds for the directed synthesis of inorganic nanomaterials. By controlling the assembly of this compound molecules, it may be possible to create nanostructured environments that guide the nucleation and growth of nanoparticles or other nanostructures with specific morphologies and properties. The ability of amphiphilic molecules to influence crystal growth and morphology is a well-established principle in templated synthesis.
Compound Information Table
| Chemical Name | Synonyms | CAS Number(s) | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | Calcium Behenate, Calcium Didocosanoate, Calcium Docosanoate, Calcium Arachinate, Icosanoic acid, calcium salt | 22302-43-8, 3578-72-1 | C₄₀H₇₈CaO₄ | ~663.12 |
Note: The CAS Number 3578-72-1 is often associated with Calcium Docosanoate/Behenate, while 22302-43-8 is linked to this compound/Arachinate, both referring to the calcium salt of the C22 fatty acid, icosanoic acid.
Environmental Chemistry and Fate of Calcium Diicosanoate
Biodegradation Pathways and Mechanisms in Environmental Systems
Calcium diicosanoate is considered biodegradable saapedia.org. The primary mechanism for its degradation in environmental systems is microbial action. Following its release into soil or water, microorganisms capable of metabolizing fatty acids will likely initiate the degradation process. This typically begins with the hydrolysis of the calcium salt to release free icosanoic acid and calcium ions. The icosanoic acid, a long-chain saturated fatty acid, is then subject to microbial breakdown, most commonly through beta-oxidation pathways researchgate.net. In this process, the fatty acid chain is sequentially shortened by two-carbon units, yielding acetyl-CoA, which can then enter the citric acid cycle for energy production. Aerobic conditions generally favor complete mineralization to carbon dioxide and water, while anaerobic conditions may lead to the production of methane (B114726) and carbon dioxide as part of the carbon cycle. The rate of biodegradation can be influenced by factors such as microbial community composition, temperature, pH, and the availability of other nutrients.
Chemical and Photochemical Transformation and Degradation Products
This compound is generally described as a stable compound saapedia.org. Its saturated hydrocarbon chain and ionic salt structure render it relatively resistant to direct chemical transformation under typical environmental conditions. Photochemical degradation, which relies on the absorption of light energy to break chemical bonds, is not expected to be a significant degradation pathway for this compound, as it lacks chromophores that absorb sunlight effectively. While hydrolysis of the salt to its constituent ions (calcium and icosanoate) can occur, particularly in acidic environments, this is more of a dissociation than a degradation process. The primary breakdown pathway remains biodegradation.
Interactions with Environmental Matrices (e.g., Soil, Water, Sediments)
The interaction of this compound with environmental matrices is largely dictated by its low water solubility. It is characterized as insoluble or sparingly soluble in water saapedia.orgresearchgate.net. This property leads to its tendency to precipitate or adsorb strongly onto particulate matter, sediments, and soil organic matter. In aquatic environments, this compound is likely to partition from the water column to suspended solids and bottom sediments. In soil, it would exhibit limited mobility, binding to soil particles and organic components. This behavior is consistent with other calcium salts of long-chain fatty acids, which are known to form insoluble deposits, such as soap scum in hard water nih.gov and contribute to the formation of Fat, Oil, and Grease (FOG) deposits in wastewater systems ubc.caunitec.ac.nzresearchgate.net. These FOG deposits, often composed of calcium salts of fatty acids, are highly adhesive and can accumulate on pipe surfaces, influencing their distribution within these engineered environments.
Environmental Transport and Distribution Modeling
Given its low water solubility and strong affinity for solid matrices, this compound is expected to exhibit very limited transport in environmental systems. In aquatic environments, its distribution would be primarily associated with suspended solids and sediments rather than remaining dissolved in the water column. Similarly, in terrestrial environments, its movement through soil profiles would be significantly retarded due to strong adsorption to soil particles and organic matter. Modeling efforts would likely predict low leachability and minimal transport via surface runoff unless associated with significant colloidal or particulate matter. Its environmental fate would therefore be dominated by deposition and accumulation in solid phases, where biodegradation would then occur.
Role in Biogeochemical Cycling of Calcium and Organic Carbon
This compound plays a role in both the calcium and carbon biogeochemical cycles. As an organic compound, its biodegradation contributes to the cycling of organic carbon in ecosystems. Upon breakdown, it releases carbon dioxide (in aerobic conditions) or methane (in anaerobic conditions), which are key greenhouse gases. It also acts as a source of calcium ions, influencing the calcium cycle, particularly in environments where calcium is abundant. The formation of insoluble calcium salts of fatty acids can affect the bioavailability of both calcium and organic carbon. In specific contexts, such as in ruminant digestion, calcium salts of long-chain fatty acids have been shown to alter methane production by influencing the rumen microbiome copernicus.orgkyoto-u.ac.jpnih.gov, highlighting their interaction with microbial communities involved in biogeochemical transformations.
Compound Table:
| Compound Name | Chemical Formula | CAS Number |
| This compound | C₄₀H₇₈CaO₄ | 22302-43-8 |
| Icosanoic acid | C₂₀H₄₀O₂ | 506-30-9 |
| Calcium behenate (B1239552) | C₄₄H₈₆CaO₄ | 3578-72-1 |
| Docosanoic acid | C₂₂H₄₄O₂ | 112-86-7 |
Data Table 1: Physicochemical Properties Relevant to Environmental Fate
| Property | Value | Source(s) |
| Water Solubility | Insoluble saapedia.org, Sparingly Soluble researchgate.net | saapedia.orgresearchgate.net |
| Biodegradability | Biodegradable saapedia.org, Readily Biodegradable energyfeeds.com | saapedia.orgenergyfeeds.com |
| Stability | Stable saapedia.org | saapedia.org |
Future Research Directions and Theoretical Advancements
Integration of Artificial Intelligence and Machine Learning in Calcium Diicosanoate Research
The application of Artificial Intelligence (AI) and Machine Learning (ML) offers a powerful avenue for accelerating research and development related to this compound. ML algorithms can be employed to predict the physical and chemical properties of this compound based on its molecular structure and synthesis parameters, thereby reducing the need for extensive experimental trials. For instance, models could be trained on existing data of various calcium soaps to predict the performance of this compound in specific applications like lubrication or as a polymer additive.
Furthermore, AI can be instrumental in optimizing synthesis pathways for this compound, identifying the most efficient reaction conditions, catalysts, and purification methods to maximize yield and purity while minimizing energy consumption. Predictive modeling can also aid in discovering novel applications by correlating structural features with desired functionalities across diverse material science and chemical engineering domains. Data mining of scientific literature and patent databases using natural language processing (NLP) could identify emerging trends and research gaps related to this compound and similar compounds.
Exploration of Novel Synthetic Pathways and Sustainable Manufacturing
Current synthesis methods for this compound typically involve the reaction of icosanoic acid (arachidic acid) or its salts with calcium compounds, such as calcium hydroxide (B78521) or calcium oxide wikipedia.orgnih.gov. Future research should focus on developing more sustainable and environmentally friendly synthetic routes. This includes exploring the use of bio-based feedstocks for icosanoic acid production, potentially derived from renewable sources like algae or microbial fermentation, aligning with green chemistry principles.
Investigating alternative calcium sources, such as waste streams containing calcium, could also contribute to a more circular economy model. The development of solvent-free or reduced-solvent synthesis methods, potentially utilizing supercritical fluids or mechanochemical approaches, could significantly reduce the environmental footprint of this compound production. Furthermore, optimizing reaction kinetics and downstream processing for energy efficiency and waste reduction are critical aspects for sustainable manufacturing.
Advanced Characterization under Operando and Extreme Conditions
A deeper understanding of this compound's behavior under real-world operating conditions is essential for optimizing its performance in various applications. Advanced characterization techniques, such as operando spectroscopy (e.g., FTIR, Raman) and X-ray diffraction (XRD), can provide real-time insights into structural changes and phase transitions of this compound during its functional use, for example, within a lubricating film or a polymer matrix.
Research into its performance under extreme conditions, such as high temperatures, high pressures, or high shear rates, is also warranted. Techniques like tribometry coupled with in-situ analysis (e.g., surface-sensitive spectroscopies, atomic force microscopy) can elucidate the mechanisms of lubrication and wear protection offered by this compound. Understanding its thermal stability limits and degradation pathways under stress will inform its suitability for high-performance applications.
Development of Robust Theoretical Frameworks for Predicting Complex System Behavior
The development of robust theoretical frameworks, employing computational chemistry and molecular modeling techniques, can significantly enhance our predictive capabilities regarding this compound's behavior in complex systems. Molecular Dynamics (MD) simulations can model the interactions of this compound molecules with surfaces, other additives, or solvents, providing insights into phenomena like lubrication, aggregation, and phase separation.
Density Functional Theory (DFT) calculations can be used to determine the electronic structure and bonding characteristics, aiding in understanding its reactivity and stability. Thermodynamic modeling can predict phase diagrams and solubility behavior in different matrices. Such theoretical approaches, validated by experimental data, can guide the rational design of formulations and predict performance in novel applications, reducing empirical testing and accelerating material discovery.
Circular Economy and Green Chemistry Perspectives for this compound Production and Application
Integrating this compound into a circular economy framework presents a significant research opportunity. This involves exploring methods for the valorization of waste streams containing fatty acids or calcium to produce this compound. For instance, exploring the use of waste cooking oils or by-products from the oleochemical industry as sources for icosanoic acid could be a key strategy.
Q & A
Q. What experimental methods are recommended for synthesizing calcium diicosanoate with high purity?
this compound is synthesized via a metathesis reaction between sodium diicosanoate and calcium chloride. To ensure high purity (>90% active content), researchers should employ recrystallization in non-polar solvents (e.g., hexane) and verify purity using elemental analysis (C, H, Ca) and Fourier-transform infrared spectroscopy (FTIR) to confirm carboxylate coordination . Post-synthesis, thermogravimetric analysis (TGA) can assess thermal stability and residual solvent content.
Q. What are the standard physicochemical characterization techniques for this compound?
Key techniques include:
- FTIR : To identify carboxylate stretching bands (~1540–1650 cm⁻¹) and confirm calcium coordination.
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in deuterated chloroform to resolve alkyl chain structure.
- X-ray Diffraction (XRD) : For crystalline phase identification.
- Elemental Analysis : To validate stoichiometry (C₄₀H₇₈CaO₄) and rule out heavy metal contaminants (e.g., Pb ≤20 mg/kg, As ≤3 mg/kg) .
Q. How can researchers evaluate the emulsifying and dispersing efficacy of this compound in lab-scale experiments?
Design a phase-separation test using water-oil systems (e.g., water/hexane). Vary this compound concentrations (0.1–5 wt%) and measure emulsion stability via turbidity or droplet size analysis (dynamic light scattering). Include controls (e.g., sodium dodecyl sulfate) for benchmarking .
Advanced Research Questions
Q. How can contradictory data on this compound’s stability be resolved in high-temperature applications?
While this compound is reported as stable, its flammability and reactivity with oxidizers (e.g., peroxides) require context-specific analysis. Researchers should:
Q. What methodological approaches address conflicting biodegradability claims for this compound?
Discrepancies may arise from test conditions (e.g., microbial consortia, temperature). To resolve:
- Perform OECD 301B tests (Ready Biodegradability) with aquatic and soil inocula.
- Quantify CO₂ evolution via titration or gas chromatography.
- Supplement with metagenomic analysis to identify degradative microbial taxa.
- Compare degradation rates against structurally similar salts (e.g., calcium behenate) .
Q. How can researchers optimize experimental designs to study this compound’s lubrication mechanisms at nanoscale interfaces?
Use atomic force microscopy (AFM) or surface force apparatus (SFA) to measure friction coefficients on model surfaces (e.g., steel, silicon). Parameters to vary:
- Load (10–500 mN) and sliding speed (0.1–10 mm/s).
- Lubricant concentration (0.01–1 wt% in base oil).
- Temperature (25–150°C) to simulate operational conditions. Correlate results with molecular dynamics simulations to model alkyl chain alignment under shear .
Data Analysis and Contradiction Management
Q. What statistical frameworks are suitable for reconciling variability in this compound’s performance across studies?
Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., impurity levels, solvent polarity). Use meta-regression to quantify the impact of experimental parameters (e.g., temperature, substrate roughness) on reported outcomes (e.g., emulsification efficiency) .
Q. How should researchers handle discrepancies in toxicity profiles reported for this compound?
- Cross-validate using OECD 423 acute oral toxicity tests in rodents.
- Perform in vitro cytotoxicity assays (e.g., MTT on human keratinocytes) to assess skin irritation potential.
- Compare results against structurally analogous compounds (e.g., calcium stearate) to isolate structure-activity relationships .
Methodological Tables
Table 1: Key Physicochemical Properties and Associated Testing Methods
| Property | Test Method | Acceptable Range |
|---|---|---|
| Purity | Elemental Analysis | ≥90.0% active content |
| Heavy Metals (Pb) | ICP-MS | ≤20 mg/kg |
| Thermal Stability | TGA | Decomposition >250°C |
| Biodegradability | OECD 301B | ≥60% mineralization/28d |
Table 2: Common Pitfalls in this compound Research
| Pitfall | Mitigation Strategy |
|---|---|
| Inconsistent solvent purity | Use HPLC-grade solvents; validate via GC-MS. |
| Overlooking oxidizer reactivity | Pre-screen chemical compatibility using DSC. |
| Uncontrolled humidity | Conduct experiments in glovebox (RH <5%). |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
